Pancreatic lipase-IN-1
Description
Structure
2D Structure
Properties
Molecular Formula |
C35H50O6 |
|---|---|
Molecular Weight |
566.8 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-4,6-bis(10-hydroxydecoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C35H50O6/c36-22-16-9-5-1-3-7-11-18-24-39-30-27-31(40-25-19-12-8-4-2-6-10-17-23-37)34-32(28-30)41-33(35(34)38)26-29-20-14-13-15-21-29/h13-15,20-21,26-28,36-37H,1-12,16-19,22-25H2/b33-26- |
InChI Key |
CPXGIOSKMJWGJT-MKFPQRGTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3OCCCCCCCCCCO)OCCCCCCCCCCO |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3OCCCCCCCCCCO)OCCCCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to a Pancreatic Lipase Inhibitor: Orlistat
Disclaimer: Initial searches for the specific compound "Pancreatic lipase-IN-1" did not yield any publicly available information. It is possible that this is a novel or internal designation. Therefore, this guide provides a comprehensive overview of the well-characterized and clinically significant pancreatic lipase inhibitor, Orlistat , as a representative example of the requested technical content.
This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the chemical structure, properties, mechanism of action, synthesis, and experimental protocols related to Orlistat.
Chemical Structure and Properties
Orlistat, also known as tetrahydrolipstatin, is a potent and selective inhibitor of gastric and pancreatic lipases.[1] It is a synthetic derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini.[2]
Chemical Name: [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
Molecular Formula: C₂₉H₅₃NO₅
Molecular Weight: 495.7 g/mol [2]
The chemical structure of Orlistat is characterized by a β-lactone ring, which is crucial for its inhibitory activity.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol. | [4] |
| pKa | No pKa within the physiological pH range. | [3] |
| Melting Point | <50 °C | |
| IC₅₀ (Pancreatic Lipase) | 0.65 µg/mL | [5] |
Mechanism of Action
Orlistat exerts its therapeutic effect by inhibiting gastric and pancreatic lipases, the enzymes responsible for the breakdown of dietary triglycerides in the intestine.[2] When lipase activity is blocked, triglycerides from the diet are not hydrolyzed into absorbable free fatty acids and monoglycerides.[2] Instead, they are excreted unchanged in the feces.[2] This leads to a reduction in caloric intake from dietary fat.
The mechanism of inhibition is irreversible and involves the formation of a covalent bond between the β-lactone ring of Orlistat and the serine residue within the active site of the lipase enzyme.[1][3] This covalent modification inactivates the enzyme, preventing it from binding to its triglyceride substrate.
Below is a diagram illustrating the mechanism of action of Orlistat.
Caption: Mechanism of Orlistat in inhibiting pancreatic lipase.
Pharmacokinetics
| Parameter | Description | Reference |
| Absorption | Systemic exposure to Orlistat is minimal. Following oral administration, plasma concentrations of intact Orlistat are very low and often near the limit of detection (<5 ng/mL). | [3] |
| Distribution | Due to its minimal absorption, the distribution of Orlistat throughout the body is limited. It is more than 99% bound to plasma proteins, primarily lipoproteins and albumin. | [6] |
| Metabolism | Orlistat is primarily metabolized within the gastrointestinal wall into two major inactive metabolites, M1 (hydrolyzed lactone ring) and M3 (M1 with a cleaved N-formyl leucine moiety). | |
| Elimination | The primary route of elimination is through the feces, with approximately 97% of the administered dose excreted unchanged. Less than 2% of the dose is excreted in the urine. The time to complete excretion is 3 to 5 days. | [3] |
Synthesis of Orlistat
Several synthetic routes for Orlistat have been developed. One common approach involves the asymmetric synthesis of the key β-lactone intermediate followed by esterification with N-formyl-L-leucine.
A representative synthesis can be summarized as follows:
-
Asymmetric Aldol Condensation: A chiral auxiliary, such as an Evans auxiliary, is used to direct the stereoselective aldol condensation of an aldehyde with a ketone to establish the correct stereochemistry of the β-hydroxy acid precursor.
-
Lactonization: The resulting β-hydroxy acid is then cyclized to form the crucial β-lactone ring.
-
Deprotection: Any protecting groups used during the synthesis are removed.
-
Esterification: The hydroxyl group on the side chain of the β-lactone intermediate is esterified with N-formyl-L-leucine to yield the final Orlistat molecule.
The synthesis requires careful control of stereochemistry at multiple centers to produce the desired biologically active isomer.
Experimental Protocols
Pancreatic Lipase Inhibition Assay
This protocol describes a common in vitro method to determine the inhibitory activity of a compound against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (Type II)
-
p-Nitrophenyl palmitate (pNPP) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Orlistat (as a positive control)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of the substrate pNPP in a suitable solvent like isopropanol.
-
Prepare stock solutions of Orlistat and the test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the test compound at various concentrations to the respective wells. For the positive control, add Orlistat. For the negative control, add the solvent used to dissolve the compounds.
-
Add the pancreatic lipase solution to all wells and incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm or 410 nm) at time zero and then at regular intervals for a set period (e.g., every minute for 15-30 minutes) using a microplate reader. The formation of p-nitrophenol from the hydrolysis of pNPP results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound and the controls.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Below is a workflow diagram for the pancreatic lipase inhibition assay.
Caption: Experimental workflow for a pancreatic lipase inhibition assay.
References
- 1. Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库 [drugfuture.com]
- 2. (R,R,S,S)-Orlistat | C29H53NO5 | CID 16760542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pancreatic Lipase Inhibition Assay | Nawah Scientific [nawah-scientific.com]
- 4. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Orlistat | 96829-58-2 [chemicalbook.com]
- 6. scispace.com [scispace.com]
The Role of Pancreatic Lipase Inhibitors in Lipid Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic lipase (PL) is a critical enzyme in the digestion of dietary triglycerides, making it a key target for the study of lipid metabolism and the development of anti-obesity therapeutics. This technical guide provides an in-depth overview of the use of pancreatic lipase inhibitors, with a focus on Orlistat as a representative compound, in the context of lipid metabolism research. It details the mechanism of action of these inhibitors, provides comprehensive experimental protocols for their in vitro and in vivo evaluation, and presents quantitative data on their effects. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular and physiological consequences of pancreatic lipase inhibition.
Introduction to Pancreatic Lipase and its Inhibition
Pancreatic lipase, secreted by the pancreas into the duodenum, is the primary enzyme responsible for the hydrolysis of dietary triglycerides into monoglycerides and free fatty acids, which are then absorbed by the small intestine.[1][2] The inhibition of pancreatic lipase presents a therapeutic strategy for managing obesity and hyperlipidemia by reducing the absorption of dietary fats.[3][4] By blocking the enzymatic activity of lipase, undigested triglycerides are excreted in the feces, leading to a reduction in caloric intake from fat.[1]
Orlistat, a potent and long-acting inhibitor of gastrointestinal lipases, is a well-characterized compound used in both clinical practice and research to study the effects of reduced fat absorption.[3] It forms a covalent bond with the serine residue in the active site of gastric and pancreatic lipases, thereby inactivating them.[3] This guide will utilize Orlistat as the primary example to detail the role and study of pancreatic lipase inhibitors in lipid metabolism.
Mechanism of Action of Pancreatic Lipase Inhibitors
The primary mechanism of action for pancreatic lipase inhibitors like Orlistat is the direct inactivation of the enzyme within the gastrointestinal lumen. This prevents the breakdown of dietary fats, leading to their excretion.
Quantitative Data on the Effects of Pancreatic Lipase Inhibition
The administration of pancreatic lipase inhibitors leads to measurable changes in several key metabolic parameters. The following tables summarize quantitative data from in vivo studies in rat models of obesity induced by a high-fat diet (HFD).
Table 1: Effect of Orlistat on Body Weight and Fecal Fat Excretion in HFD-Fed Rats
| Parameter | Control (HFD) | Orlistat-Treated (HFD) | Percentage Change | Reference |
| Body Weight Gain (g) over 12 weeks | [3] | |||
| Study A | 150 ± 15 | 105 ± 12 | ↓ 30% | [3] |
| Study B | 205 ± 20 | 133 ± 15 | ↓ 35% | [5] |
| Fecal Fat Excretion ( g/day ) | 1.36 ± 0.45 | 17.49 ± 7.27 | ↑ ~1186% | [1] |
Values are presented as mean ± standard deviation or standard error of the mean.
Table 2: Effect of Orlistat on Plasma Lipid Profile in HFD-Fed Rats
| Parameter | Control (HFD) (mg/dL) | Orlistat-Treated (HFD) (mg/dL) | Percentage Change | Reference |
| Total Cholesterol | 135 ± 10 | 101 ± 8 | ↓ 25% | [5] |
| Triglycerides | 110 ± 9 | 77 ± 7 | ↓ 30% | [5] |
| LDL-Cholesterol | 68 ± 6 | 48 ± 5 | ↓ 29% | [5] |
| HDL-Cholesterol | 32 ± 3 | 41 ± 4 | ↑ 28% | [5] |
Values are presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of pancreatic lipase inhibitors.
In Vitro Pancreatic Lipase Inhibition Assay
This protocol is used to determine the inhibitory activity of a compound against pancreatic lipase in a cell-free system.
Materials:
-
Porcine Pancreatic Lipase (Type II)
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Tris-HCl buffer (pH 8.0)
-
Orlistat (as a positive control)
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in isopropanol.
-
Prepare stock solutions of Orlistat and the test compound in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add Tris-HCl buffer.
-
Add the test compound solution or Orlistat solution to the respective wells.
-
Add the pancreatic lipase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPP solution to all wells.
-
Measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.
-
-
Calculation of Inhibition:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
In Vivo Evaluation in a High-Fat Diet-Induced Obesity Rat Model
This protocol describes the methodology for assessing the in vivo efficacy of a pancreatic lipase inhibitor in a rat model of diet-induced obesity.
Animals and Diet:
-
Male Sprague-Dawley rats.
-
Normal Diet: Standard chow.
-
High-Fat Diet (HFD): A diet where 45-60% of calories are derived from fat.
Experimental Procedure:
-
Induction of Obesity:
-
Feed rats with the HFD for 6-8 weeks to induce obesity. Monitor body weight regularly.
-
-
Drug Administration:
-
Sample Collection and Analysis:
-
Body Weight: Measure weekly.
-
Fecal Fat Analysis: Collect feces over a 72-hour period. Homogenize the feces, extract lipids using a solvent-based method, and quantify the fat content gravimetrically.
-
Blood Sampling: Collect blood via tail vein or cardiac puncture at the end of the study. Separate plasma and store at -80°C.
-
Plasma Lipid Analysis: Measure total cholesterol, triglycerides, LDL-C, and HDL-C using commercially available enzymatic kits.
-
Signaling Pathways Influenced by Pancreatic Lipase Inhibition
The reduction in fat absorption due to pancreatic lipase inhibition can have downstream effects on various signaling pathways involved in lipid metabolism and energy homeostasis.
Impact on Gut Hormone Secretion and Hepatic Lipid Metabolism
Reduced absorption of fatty acids in the duodenum can modulate the secretion of gut hormones like cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1). These hormones, in turn, can influence satiety and insulin secretion. In the liver, a decrease in the influx of dietary fatty acids can lead to the downregulation of lipogenic pathways, potentially through the modulation of key transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), and the activation of catabolic pathways via AMP-activated protein kinase (AMPK).[7]
Conclusion
Pancreatic lipase inhibitors are invaluable tools for investigating the intricate processes of lipid metabolism. By providing a means to specifically reduce the absorption of dietary fats, these compounds allow researchers to dissect the physiological and molecular responses to altered lipid influx. The methodologies and data presented in this guide offer a comprehensive framework for scientists and drug development professionals to design and interpret studies aimed at understanding and targeting lipid metabolism for therapeutic benefit. The continued exploration of pancreatic lipase inhibition and its downstream consequences will undoubtedly yield further insights into the complex interplay between diet, metabolism, and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103222964A - Orlistat oral preparation and preparation method thereof - Google Patents [patents.google.com]
- 4. Anti-Atherogenic Effects of Orlistat on Obesity-Induced Vascular Oxidative Stress Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of gut microbiota alterations following orlistat administration in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Duodenum - Wikipedia [en.wikipedia.org]
Pancreatic Lipase-IN-1: A Technical Guide to Target Validation in Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of conditions including obesity, dyslipidemia, and insulin resistance, presents a significant global health challenge. Inhibition of pancreatic lipase, a key enzyme in dietary fat absorption, is a clinically validated strategy for managing obesity and related metabolic disorders. This technical guide provides an in-depth overview of the target validation process for a novel pancreatic lipase inhibitor, designated Pancreatic lipase-IN-1. While specific data for this compound is proprietary, this document utilizes representative data from established pancreatic lipase inhibitors, such as Orlistat and Cetilistat, to illustrate the target validation workflow. This guide details the core methodologies, presents quantitative data in a structured format, and visualizes key pathways and processes to support researchers and drug development professionals in this field.
Introduction: The Role of Pancreatic Lipase in Metabolic Syndrome
Pancreatic lipase (triacylglycerol acylhydrolase) is the primary enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols in the small intestine.[1][2] In the context of metabolic syndrome, excessive dietary fat intake contributes significantly to weight gain, visceral adiposity, and dyslipidemia. By inhibiting pancreatic lipase, the absorption of dietary fats can be reduced, leading to a decrease in caloric intake and subsequent improvements in metabolic parameters.[2] This mechanism forms the basis for the therapeutic utility of pancreatic lipase inhibitors in the management of obesity and metabolic syndrome.
Mechanism of Action of Pancreatic Lipase Inhibitors
Pancreatic lipase inhibitors, such as the representative compound this compound, act locally in the gastrointestinal lumen. They form a covalent bond with the serine residue in the active site of pancreatic lipase, rendering the enzyme inactive. This inactivation prevents the breakdown of dietary triglycerides, which are then excreted in the feces. The reduced absorption of free fatty acids leads to a caloric deficit and subsequent weight loss.
Figure 1: Mechanism of Action of this compound.
Quantitative Data Presentation
The following tables summarize representative quantitative data from in vitro and in vivo studies of pancreatic lipase inhibitors, serving as a benchmark for the evaluation of this compound.
Table 1: In Vitro Pancreatic Lipase Inhibitory Activity
| Compound | Target | IC50 | Assay Substrate | Source |
| Orlistat | Human Pancreatic Lipase | ~140 nM | Triolein | [3] |
| Cetilistat | Human Pancreatic Lipase | 5.95 nM | - | [4][5] |
| Cetilistat | Rat Pancreatic Lipase | 54.8 nM | - | [5][6] |
| This compound (Representative) | Porcine Pancreatic Lipase | Target: <100 nM | p-Nitrophenyl Butyrate | - |
Table 2: Efficacy of Pancreatic Lipase Inhibitors in High-Fat Diet-Induced Obese Rodent Models
| Compound | Animal Model | Dose | Duration | Body Weight Change vs. HFD Control | Change in Total Cholesterol vs. HFD Control | Change in Triglycerides vs. HFD Control | Source |
| Orlistat | C57BL/6J Mice | 200 mg/kg diet | 12 weeks | ↓ ~15-20% | ↓ ~20-30% | ↓ ~15-25% | [7] |
| Cetilistat | F344 Rats | 50.7 mg/kg/day | 3 weeks | ↓ significant | ↓ significant | ↓ significant | [6][8] |
| This compound (Representative) | Sprague-Dawley Rats | Target: 10-100 mg/kg | 8 weeks | Target: >10% reduction | Target: >15% reduction | Target: >20% reduction | - |
Table 3: Clinical Efficacy of Orlistat in Obese Patients (Representative)
| Parameter | Orlistat (120 mg t.i.d.) + Diet | Placebo + Diet | Duration | Source |
| Weight Loss | -5.8 kg | -3.0 kg | 1 year | [7] |
| BMI Reduction | -2.1 kg/m ² | -1.1 kg/m ² | 1 year | [7] |
| Total Cholesterol | -8.2% | -3.5% | 1 year | [7] |
| LDL Cholesterol | -9.8% | -5.1% | 1 year | [7] |
| Waist Circumference | -5.8 cm | -3.7 cm | 1 year | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and validation of a new therapeutic agent. The following sections outline key experimental protocols.
In Vitro Pancreatic Lipase Activity Assay (p-Nitrophenyl Butyrate Method)
This assay measures the enzymatic activity of pancreatic lipase by detecting the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (pNPB).
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Butyrate (pNPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor compound (this compound)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare serial dilutions of the inhibitor compound (this compound) and a positive control (e.g., Orlistat).
-
In a 96-well plate, add the PPL solution to each well.
-
Add the inhibitor dilutions to the respective wells and incubate for a defined period (e.g., 15 minutes at 37°C) to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the pNPB substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Calculate the rate of p-nitrophenol production from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.[9]
In Vivo High-Fat Diet (HFD)-Induced Obesity Animal Model
This in vivo model is essential for evaluating the efficacy of this compound in a physiological context of metabolic syndrome.
Animal Model:
-
Male C57BL/6J mice or Sprague-Dawley rats are commonly used strains susceptible to diet-induced obesity.[4]
Diet:
-
High-Fat Diet (HFD): Typically 45% or 60% of total calories derived from fat (e.g., lard-based).[10]
-
Control Diet: A low-fat diet with a matched composition of other macronutrients.[10]
Experimental Workflow:
-
Acclimatize animals for at least one week.
-
Induce obesity by feeding the HFD for a period of 8-12 weeks.
-
Randomize obese animals into treatment and control groups.
-
Administer this compound or vehicle control daily via oral gavage.
-
Monitor body weight and food intake regularly (e.g., weekly).
-
At the end of the study, collect blood samples for analysis of lipid profiles (total cholesterol, triglycerides, HDL, LDL) and metabolic hormones (insulin, leptin, adiponectin).
-
Perform an oral glucose tolerance test (OGTT) to assess glucose metabolism.
-
Collect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal) and the liver.
-
Analyze fecal samples for fat content to confirm the mechanism of action.
Figure 2: Experimental Workflow for In Vivo Efficacy Study.
Signaling Pathways and Downstream Effects
The inhibition of pancreatic lipase initiates a cascade of downstream signaling events that contribute to the overall improvement in metabolic health.
The primary effect of reduced fat absorption is a decrease in the availability of free fatty acids for absorption in the gut. This leads to several secondary effects:
-
Gut Hormone Modulation: The presence of undigested fat in the distal ileum and colon can stimulate the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). These hormones are known to promote satiety, slow gastric emptying, and improve glucose homeostasis.
-
Adipokine Regulation: Weight loss induced by pancreatic lipase inhibitors leads to favorable changes in the secretion of adipokines from adipose tissue. Levels of leptin, a hormone that regulates appetite and energy expenditure, tend to decrease, while levels of adiponectin, an insulin-sensitizing and anti-inflammatory hormone, often increase.[7][11]
-
Gut Microbiome Alterations: The increased delivery of undigested fat to the colon can alter the composition and metabolic activity of the gut microbiota. While the long-term consequences are still under investigation, some studies suggest that these changes may contribute to the metabolic benefits of lipase inhibitors.[12][13]
Figure 3: Downstream Signaling Pathways of Pancreatic Lipase Inhibition.
Conclusion
The validation of this compound as a therapeutic target for metabolic syndrome follows a well-established pathway of in vitro and in vivo characterization. By demonstrating potent and selective inhibition of pancreatic lipase, and subsequently showing efficacy in reducing body weight and improving metabolic parameters in preclinical models, a strong case can be built for its clinical development. This technical guide provides a foundational framework for researchers and drug developers to design and interpret the necessary studies for the successful validation of novel pancreatic lipase inhibitors. The use of standardized protocols and the careful collection of quantitative data, as outlined here, are paramount to this process.
References
- 1. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obesity - Wikipedia [en.wikipedia.org]
- 3. Gut Microbiota Regulate Pancreatic Growth, Exocrine Function, and Gut Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. adipogen.com [adipogen.com]
- 6. antbioinc.com [antbioinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. eptrading.co.jp [eptrading.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exogenous lipase administration alters gut microbiota composition and ameliorates Alzheimer’s disease-like pathology in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Binding Kinetics of Pancreatic Lipase Inhibitor-1 (PL-IN-1): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a specific molecule designated "Pancreatic lipase-IN-1" is not available at the time of this writing. This technical guide has been generated to serve as a representative example of the analysis of a hypothetical pancreatic lipase inhibitor, herein referred to as PL-IN-1, based on established methodologies for studying pancreatic lipase kinetics and inhibition.
Introduction
Pancreatic lipase (PL) is a critical enzyme in the digestion of dietary triglycerides.[1] Inhibition of this enzyme is a key therapeutic strategy for the management of obesity and related metabolic disorders.[2] This document provides an in-depth technical overview of the binding kinetics of a novel investigational inhibitor, PL-IN-1. The data presented herein is intended to elucidate the mechanism of action and binding characteristics of PL-IN-1 to human pancreatic lipase.
Quantitative Binding Kinetics of PL-IN-1
The binding affinity and kinetics of PL-IN-1 with human pancreatic lipase were determined using multiple biophysical techniques. A summary of the quantitative data is presented in Table 1.
Table 1: Summary of Binding Kinetics Data for PL-IN-1 with Human Pancreatic Lipase
| Parameter | Value | Method |
| IC50 | 15.5 ± 2.1 µM | Enzyme Inhibition Assay |
| Ki | 7.16 µM | Enzyme Inhibition Assay |
| KD | 5.2 µM | Bio-Layer Interferometry (BLI) |
| kon (M-1s-1) | 1.2 x 104 | Bio-Layer Interferometry (BLI) |
| koff (s-1) | 6.2 x 10-2 | Bio-Layer Interferometry (BLI) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Pancreatic Lipase Enzyme Inhibition Assay
This assay determines the concentration of PL-IN-1 required to inhibit 50% of pancreatic lipase activity (IC50) and the inhibition constant (Ki).
Materials:
-
Porcine pancreatic lipase (PPL, Type II)
-
p-Nitrophenyl palmitate (pNPP) as substrate
-
Tris-HCl buffer (50 mM, pH 8.0)
-
PL-IN-1 (test compound)
-
Orlistat (reference inhibitor)
-
96-well microplate reader
Procedure:
-
A solution of PPL is prepared in Tris-HCl buffer.
-
Varying concentrations of PL-IN-1 are pre-incubated with the PPL solution for 10 minutes at 37°C in a 96-well plate.[3]
-
The enzymatic reaction is initiated by the addition of the pNPP substrate solution.[3]
-
The hydrolysis of pNPP to p-nitrophenol is monitored by measuring the absorbance at 405 nm over time using a microplate reader.[3]
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the mode of inhibition and the Ki value, the assay is repeated with varying concentrations of both the substrate (pNPP) and the inhibitor (PL-IN-1). The data is then plotted on a Lineweaver-Burk plot. For competitive inhibitors, the lines will intersect on the y-axis.
Bio-Layer Interferometry (BLI)
BLI is an optical biosensing technique used to measure real-time biomolecular interactions and determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[4][5]
Materials:
-
BLI instrument (e.g., Octet RED384)
-
Streptavidin (SA) biosensors
-
Biotinylated human pancreatic lipase
-
PL-IN-1
-
Kinetics buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Baseline: SA biosensors are equilibrated in kinetics buffer to establish a stable baseline.
-
Immobilization: Biotinylated human pancreatic lipase is immobilized onto the surface of the SA biosensors.
-
Second Baseline: The biosensors with the immobilized lipase are dipped back into kinetics buffer to establish a new baseline.
-
Association: The biosensors are moved into wells containing various concentrations of PL-IN-1 in kinetics buffer, and the binding is monitored in real-time until equilibrium is reached.[6]
-
Dissociation: The biosensors are then moved back into wells containing only kinetics buffer, and the dissociation of PL-IN-1 from the lipase is monitored.[6]
-
Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to globally fit the association and dissociation curves to a 1:1 binding model to determine kon, koff, and KD.
Visualizations
Experimental Workflow for Binding Kinetics
The following diagram illustrates the workflow for determining the binding kinetics of PL-IN-1.
Caption: Workflow for determining the binding kinetics of PL-IN-1.
Hypothetical Signaling Pathway of Pancreatic Lipase Inhibition
The diagram below illustrates the proposed mechanism of action for PL-IN-1 in the context of dietary fat digestion.
Caption: Proposed mechanism of Pancreatic Lipase inhibition by PL-IN-1.
References
- 1. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 5. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Frontiers | Bio-Layer Interferometry Analysis of the Target Binding Activity of CRISPR-Cas Effector Complexes [frontiersin.org]
Pancreatic Lipase-IN-1: A Technical Guide for Studying Dietary Fat Absorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic lipase (PL) is a critical enzyme in the digestion of dietary fats, making it a key target for the study of metabolic diseases and the development of anti-obesity therapeutics. Pancreatic lipase-IN-1 is a potent inhibitor of this enzyme, offering a valuable tool for investigating the mechanisms of dietary fat absorption and for the preclinical assessment of novel therapeutic strategies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, detailed experimental protocols for its use in research, and a summary of its key quantitative data. The guide is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and the discovery of new therapeutic agents.
Introduction to Pancreatic Lipase and its Inhibition
The digestion of dietary triglycerides is primarily carried out by pancreatic lipase (triacylglycerol acylhydrolase), an enzyme secreted by the pancreas into the duodenum.[1][2] Pancreatic lipase hydrolyzes triglycerides into monoglycerides and free fatty acids, which are then absorbed by the intestines.[1][3] The inhibition of pancreatic lipase is a well-established therapeutic strategy for managing obesity, as it reduces the absorption of dietary fats and thereby decreases caloric intake.[4][5] Orlistat, a potent pancreatic lipase inhibitor, is an FDA-approved drug for weight management, demonstrating the clinical relevance of this target.[4][6]
This compound is a research compound identified as a potent inhibitor of pancreatic lipase. Its utility lies in its ability to specifically block the enzymatic activity of pancreatic lipase, allowing for detailed studies of the downstream physiological effects of reduced fat absorption.
Mechanism of Action
This compound acts as a competitive inhibitor of pancreatic lipase. It binds to the active site of the enzyme, preventing the binding of its natural substrate, dietary triglycerides. This inhibition blocks the hydrolysis of triglycerides, leading to their excretion from the body in the feces.[5] The active site of pancreatic lipase contains a catalytic triad of amino acids (serine, histidine, and aspartate) that is crucial for its enzymatic activity.[3] this compound is believed to interact with key residues within this active site, thereby preventing the catalytic process.
Signaling Pathway of Dietary Fat Digestion and Inhibition
Caption: Inhibition of pancreatic lipase by this compound blocks fat digestion.
Quantitative Data
The primary quantitative measure of a pancreatic lipase inhibitor's potency is its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki).
| Parameter | Value | Reference |
| Ki | 1.288 μM | [7] |
Note: Further quantitative data such as in vivo efficacy (e.g., reduction in body weight gain, fat absorption) would be determined through the experimental protocols outlined below.
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound
-
Orlistat (as a positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in a suitable solvent like isopropanol.
-
Prepare stock solutions of this compound and Orlistat in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add various concentrations of this compound (or Orlistat) to the wells. Include a control group with DMSO only.
-
Add the pancreatic lipase solution to all wells and incubate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the pNPP substrate solution.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals to determine the rate of p-nitrophenol production, which is indicative of lipase activity.
-
-
Data Analysis:
-
Calculate the percentage of lipase inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow for In Vitro Assay
Caption: Workflow for determining the in vitro inhibitory activity of a compound.
In Vivo Model for Studying Dietary Fat Absorption
This protocol describes an in vivo model to assess the effect of this compound on dietary fat absorption in rodents.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
High-fat diet (HFD)
-
This compound
-
Vehicle for oral administration (e.g., corn oil or a suitable emulsion)
-
Metabolic cages for feces collection
-
Analytical equipment for fecal fat analysis (e.g., Soxhlet extraction)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions and diet.
-
Divide animals into control and treatment groups.
-
-
Dosing and Diet:
-
Administer this compound or vehicle to the respective groups via oral gavage.
-
Provide a high-fat diet to all animals.
-
-
Feces Collection:
-
House the animals in metabolic cages to allow for the collection of feces over a specified period (e.g., 24 or 48 hours).
-
-
Fecal Fat Analysis:
-
Dry the collected feces to a constant weight.
-
Extract the fat from the feces using a method such as Soxhlet extraction with a suitable solvent (e.g., petroleum ether).
-
Quantify the amount of fat in the feces.
-
-
Data Analysis:
-
Calculate the fat absorption coefficient using the formula: Fat Absorption (%) = [ (Fat intake - Fecal fat excretion) / Fat intake ] * 100
-
Compare the fat absorption between the control and treatment groups to determine the in vivo efficacy of this compound.
-
Monitor and compare body weight changes between the groups over the study period.
-
Experimental Workflow for In Vivo Fat Absorption Study
References
- 1. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 2. Pancreatic triglyceride lipase and colipase: insights into dietary fat digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Antiobesity Effect through Inhibition of Pancreatic Lipase Activity of Diospyros kaki Fruit and Citrus unshiu Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Early-Stage Research of Pancreatic Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Given that "Pancreatic lipase-IN-1" does not correspond to a known compound in publicly available scientific literature, this guide will focus on the broader and more established field of early-stage research on pancreatic lipase (PL) inhibitors. This document provides a comprehensive overview of the methodologies, data interpretation, and conceptual frameworks used to identify and characterize novel PL inhibitors, a promising therapeutic strategy for managing obesity. Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition can reduce fat absorption, thereby aiding in weight management.[1][2] This guide will use well-characterized inhibitors, such as Orlistat and Cetilistat, as examples to illustrate the principles and procedures involved.
Pancreatic Lipase as a Therapeutic Target
Pancreatic triacylglycerol lipase (EC 3.1.1.3) is a pivotal enzyme secreted by the pancreas into the duodenum.[3][4] Its primary function is the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] By inhibiting this enzyme, the absorption of dietary fats can be significantly reduced, leading to a caloric deficit and subsequent weight loss.[1][2] Orlistat, a hydrogenated derivative of lipstatin, is a potent, long-acting inhibitor of gastric and pancreatic lipases and is an FDA-approved treatment for obesity.[1][5][6] Cetilistat is another novel pancreatic lipase inhibitor that has demonstrated efficacy in clinical trials.[7][8][9]
Quantitative Data on Pancreatic Lipase Inhibitors
The potency of pancreatic lipase inhibitors is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several known pancreatic lipase inhibitors.
| Inhibitor | Enzyme Source | IC50 Value | Reference |
| Orlistat | Human Pancreatic Lipase | ~190 nM | [10] |
| Porcine Pancreatic Lipase | 0.73 µg/mL | [11] | |
| Porcine Pancreatic Lipase | 2.73 µg/mL | [12] | |
| Cetilistat | Human Pancreatic Lipase | 5.95 nM | [9][13][14] |
| Rat Pancreatic Lipase | 54.8 nM | [9][13][14] | |
| Human Pancreatic Lipase | ≤ 100 nM | [7] | |
| Porcine Pancreatic Lipase | < 1 µM | [7] | |
| Curcumin | Pancreatic Lipase | 0.971 mM | [15][16] |
| Sinensetin | Pancreatic Lipase | 0.526 mM | [15][16] |
| Panclicin C | Pancreatic Lipase | 0.62 µM | [17] |
| Panclicin D | Pancreatic Lipase | 0.66 µM | [17] |
| Luteolin 6-C-β-D-boivinopyranoside | Pancreatic Lipase | 18.5 ± 2.6 µM | [18] |
Experimental Protocols
The in vitro assessment of pancreatic lipase inhibition is a critical first step in the discovery of new therapeutic agents. Several assay formats are commonly employed, often utilizing a chromogenic or fluorogenic substrate.
This is a widely used method that relies on the hydrolysis of a synthetic substrate, p-nitrophenyl butyrate (p-NPB), by pancreatic lipase to produce the chromogenic product, p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Porcine Pancreatic Lipase (e.g., Sigma-Aldrich, Type II)
-
p-Nitrophenyl Butyrate (p-NPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100 or other suitable emulsifier
-
Test compounds (potential inhibitors)
-
Positive control (e.g., Orlistat)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of p-NPB in a suitable organic solvent like acetonitrile.
-
Prepare a series of dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
A solution of the test compound or positive control at various concentrations.
-
Pancreatic lipase solution.
-
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the p-NPB substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals for a set duration (e.g., 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
A novel screening strategy can be employed using the known inhibitor Orlistat as a guide to identify new potential inhibitors from natural sources.[15][16]
Principle:
This method leverages the known interaction characteristics of Orlistat with pancreatic lipase to computationally screen a library of compounds. Compounds with similar interaction profiles are then selected for experimental validation.
Workflow:
-
Computational Screening:
-
A virtual library of compounds (e.g., from a natural product database) is screened against the crystal structure of pancreatic lipase.
-
Docking simulations are performed to predict the binding mode and affinity of each compound.
-
Compounds that exhibit interaction patterns similar to Orlistat (e.g., forming key hydrogen bonds or hydrophobic interactions with active site residues) are prioritized.
-
-
Experimental Validation:
-
The prioritized compounds are then tested in vitro using an established pancreatic lipase inhibition assay (such as the p-NPB assay described above) to confirm their inhibitory activity.
-
Active compounds are further characterized to determine their IC50 values and mechanism of inhibition.
-
Signaling Pathways and Regulatory Mechanisms
As an extracellular digestive enzyme, pancreatic lipase itself does not participate in intracellular signaling pathways in the traditional sense. However, its secretion from pancreatic acinar cells is tightly regulated by hormonal signals initiated by the presence of food in the gastrointestinal tract.
The primary hormones involved in the regulation of pancreatic secretions are secretin and cholecystokinin (CCK) .[19][20][21][22]
-
Secretin: Released from S-cells in the duodenum in response to acidic chyme, secretin primarily stimulates the pancreatic ductal cells to release a bicarbonate-rich fluid, which neutralizes the stomach acid.[3][20][21]
-
Cholecystokinin (CCK): Secreted by I-cells in the duodenum and jejunum in response to the presence of fats and proteins, CCK is the principal stimulant for the secretion of digestive enzymes, including pancreatic lipase, from the pancreatic acinar cells.[19][20][21][22]
The following diagram illustrates the hormonal regulation of pancreatic lipase secretion.
Experimental Workflows
The early-stage research and development of a novel pancreatic lipase inhibitor typically follows a structured workflow, from initial screening to preclinical evaluation.
Mechanism of Action of Pancreatic Lipase and its Inhibition
Pancreatic lipase hydrolyzes triglycerides at the lipid-water interface. Its catalytic activity is dependent on a catalytic triad of amino acids (serine, histidine, and aspartate) in its active site.[5] Orlistat, a known inhibitor, forms a covalent bond with the active site serine residue, thereby irreversibly inactivating the enzyme.[1][6]
The inhibition of pancreatic lipase remains a clinically validated and promising strategy for the management of obesity. Early-stage research in this area requires a multidisciplinary approach, combining computational methods for inhibitor screening with robust in vitro and in vivo models for efficacy and safety evaluation. This guide provides a foundational framework for researchers and drug development professionals to navigate the initial phases of discovering and characterizing novel pancreatic lipase inhibitors. The methodologies and data presented for established inhibitors like Orlistat and Cetilistat serve as a benchmark for the development of new and improved therapeutic agents.
References
- 1. Slimfast | 120 mg | Capsule | স্লিমফাস্ট ১২০ মি.গ্রা. ক্যাপসুল | Healthcare Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pancreas - Wikipedia [en.wikipedia.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 6. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. Cetilistat (ATL-962), a novel lipase inhibitor: a 12-week randomized, placebo-controlled study of weight reduction in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. magistralbr.caldic.com [magistralbr.caldic.com]
- 10. Pancreatic lipase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Potential pancreatic lipase inhibitory activity of an endophytic Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleck.co.jp [selleck.co.jp]
- 15. Drug-guided screening for pancreatic lipase inhibitors in functional foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-guided screening for pancreatic lipase inhibitors in functional foods - East China Normal University [pure.ecnu.edu.cn:443]
- 17. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
The Role of Pancreatic Lipase Inhibitors in Adipocyte Differentiation: A Technical Overview
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Pancreatic lipase-IN-1". This technical guide, therefore, provides a broader overview of the known effects of various pancreatic lipase inhibitors on adipocyte differentiation, drawing from existing research on analogous compounds and extracts.
Introduction
Pancreatic lipase (PL) is a critical enzyme in the digestion and absorption of dietary fats. Its inhibition is a well-established therapeutic strategy for managing obesity. By preventing the breakdown of triglycerides in the gut, PL inhibitors reduce fat absorption, thereby lowering caloric intake. While the primary mechanism of action of these inhibitors is localized to the gastrointestinal tract, emerging research suggests that they may also exert secondary effects on adipose tissue, including the process of adipocyte differentiation. This guide explores the current understanding of how pancreatic lipase inhibitors influence the development of fat cells, providing insights for researchers and drug development professionals in the fields of metabolic disease and obesity.
Pancreatic Lipase Inhibitors and Their Impact on Adipogenesis
Adipogenesis is the process by which preadipocytes differentiate into mature, lipid-laden adipocytes. This intricate process is governed by a cascade of transcription factors, with peroxisome proliferator-activated receptor-gamma (PPARγ) playing a central role. Several studies have investigated the effects of pancreatic lipase inhibitors on this pathway, primarily using the 3T3-L1 preadipocyte cell line as an in vitro model.
Natural Compounds and Extracts
A number of naturally derived substances have demonstrated dual activity as both pancreatic lipase inhibitors and modulators of adipocyte differentiation.
-
Bacillus velezensis Lipopeptides: Lipopeptides isolated from Bacillus velezensis have been shown to exhibit strong, reversible, and competitive inhibition of pancreatic lipase.[1] Interestingly, these lipopeptides were found to promote the differentiation of 3T3-L1 preadipocytes and enhance glucose utilization in mature adipocytes.[1] This pro-differentiative effect was observed to be independent of the PPARγ pathway.[1]
-
Sargassum horneri Extract: An extract from the brown algae Sargassum horneri demonstrated significant inhibition of lipase activity.[2] In contrast to the Bacillus lipopeptides, this extract was found to suppress the differentiation of 3T3-L1 preadipocytes.[2] This anti-adipogenic effect was associated with a decrease in the mRNA expression of key adipogenic transcription factors, including PPARγ, CCAAT/enhancer-binding protein-α (C/EBP-α), and sterol regulatory element-binding protein-1c (SREBP-1c).[2]
Synthetic Pancreatic Lipase Inhibitors
While the primary focus of synthetic PL inhibitors has been on their effects on fat absorption, some studies have touched upon their interactions with adipose tissue.
-
Orlistat: As the most well-known and clinically used pancreatic lipase inhibitor, Orlistat's primary function is to covalently bind to the active site of gastric and pancreatic lipases, thus inactivating them.[3] While its direct effect on adipocyte differentiation is not extensively documented in the provided literature, studies have shown that Orlistat can improve obesity-related parameters such as lipid profiles and white adipocyte size.[4] It has also been shown to have a protective effect against obesity-induced vascular oxidative stress.[4]
-
Cetilistat: A novel pancreatic lipase inhibitor, Cetilistat, has been shown to be effective in reducing body weight and improving lipid profiles in clinical trials.[5][6] While its direct impact on the differentiation of preadipocytes is not detailed, its mechanism of inhibiting fat absorption contributes to a systemic environment less conducive to adipocyte hypertrophy.
Quantitative Data on Pancreatic Lipase Inhibition and Adipocyte Differentiation
The following tables summarize the quantitative data from the cited studies.
| Compound/Extract | Target | Inhibition/Effect | Quantitative Data | Reference |
| Bacillus velezensis Lipopeptides | Pancreatic Lipase | Inhibition | IC50: 0.012 mg/mL | [1] |
| Sargassum horneri Extract | Pancreatic Lipase | Inhibition | 68.1% inhibition at 1.0 mg/mL | [2] |
| Compound/Extract | Cell Line | Effect on Differentiation | Quantitative Data | Reference |
| Bacillus velezensis Lipopeptides | 3T3-L1 | Promotion | 15-30% increase in Oil Red O content | [1] |
| Sargassum horneri Extract | 3T3-L1 | Suppression | 11.4% decrease at 0.25 mg/mL19.7% decrease at 0.5 mg/mL25.6% decrease at 1.0 mg/mL | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key experiments cited in the context of studying pancreatic lipase inhibitors and adipocyte differentiation.
In Vitro Pancreatic Lipase Inhibition Assay
A common method to assess the inhibitory activity of a compound against pancreatic lipase involves a colorimetric or fluorometric assay.
-
Enzyme Preparation: Porcine pancreatic lipase is a commonly used source. A stock solution of the enzyme is prepared in a suitable buffer (e.g., Tris-HCl).
-
Substrate Preparation: A substrate such as p-nitrophenyl butyrate (pNPB) is used, which upon hydrolysis by lipase, releases a colored product (p-nitrophenol) that can be measured spectrophotometrically.
-
Inhibitor Preparation: The test compound (e.g., "this compound" or other inhibitors) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, the enzyme solution, buffer, and different concentrations of the inhibitor are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding the substrate solution to each well.
-
The absorbance of the product is measured at a specific wavelength (e.g., 405 nm for p-nitrophenol) at regular intervals.
-
-
Data Analysis: The rate of the enzymatic reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then calculated.
3T3-L1 Adipocyte Differentiation Assay
The 3T3-L1 cell line is a well-established model for studying adipogenesis.
-
Cell Culture: 3T3-L1 preadipocytes are cultured in a standard growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach confluence.
-
Induction of Differentiation: Two days post-confluence, the growth medium is replaced with a differentiation medium. A standard differentiation cocktail (MDI) includes:
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone (DEX)
-
Insulin
-
-
Treatment with Inhibitor: The test compound is added to the differentiation medium at various concentrations. The medium is changed every 2-3 days.
-
Assessment of Differentiation: After a set period (typically 8-10 days), the extent of differentiation is assessed.
-
Oil Red O Staining: Mature adipocytes accumulate lipid droplets. These can be visualized by staining with Oil Red O, a lipid-soluble dye. The stained lipid droplets can be quantified by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis (qRT-PCR): The expression levels of key adipogenic marker genes (e.g., Pparg, Cebpa, Srebf1) are measured to assess the molecular progression of differentiation.
-
Protein Analysis (Western Blot): The protein levels of adipogenic markers (e.g., PPARγ, C/EBPα, FABP4) are quantified.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding. The following diagrams are generated using the DOT language for Graphviz.
Caption: General experimental workflow for assessing the effects of a pancreatic lipase inhibitor on adipocyte differentiation.
Caption: Proposed mechanism of adipogenesis inhibition by Sargassum horneri extract.
Conclusion and Future Directions
The investigation into the effects of pancreatic lipase inhibitors on adipocyte differentiation is a burgeoning field. While the primary therapeutic benefit of these agents lies in their ability to reduce dietary fat absorption, the evidence suggests potential secondary effects on adipogenesis. The contrasting effects observed with different inhibitors—promotion versus suppression of differentiation—highlight the complexity of these interactions and suggest that the observed effects may be independent of pancreatic lipase inhibition itself and related to the specific chemical properties of the compounds.
For researchers and drug development professionals, these findings open up new avenues of inquiry. Future research should aim to:
-
Elucidate the precise molecular mechanisms by which different pancreatic lipase inhibitors modulate adipocyte differentiation.
-
Investigate whether these effects on adipogenesis contribute to the overall anti-obesity efficacy and metabolic benefits of these compounds in vivo.
-
Explore the potential for developing novel compounds that dually target pancreatic lipase and specific pathways of adipocyte differentiation for enhanced therapeutic outcomes.
A deeper understanding of the interplay between pancreatic lipase inhibition and adipocyte biology will be instrumental in the development of next-generation therapies for obesity and related metabolic disorders.
References
- 1. Bacillus lipopeptides inhibit lipase activity and promote 3T3-L1 preadipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Lipase Activity and Preadipocyte Differentiation in3T3-L1 Cells Treated with Sargassum horneri Extract [e-opr.org]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Atherogenic Effects of Orlistat on Obesity-Induced Vascular Oxidative Stress Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cetilistat for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cetilistat - Investigational Drug for Obesity - Clinical Trials Arena [clinicaltrialsarena.com]
Methodological & Application
Application Notes: Pancreatic Lipase-IN-1 In Vitro Inhibition Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic lipase (PL) is a critical enzyme secreted by the pancreas into the small intestine, where it plays a pivotal role in the digestion of dietary triglycerides.[1][2][3] By hydrolyzing triglycerides into fatty acids and monoglycerides, it facilitates the absorption of dietary fats.[1] Inhibition of pancreatic lipase is a well-established therapeutic strategy for the management of obesity, as it reduces fat absorption from the gut.[4][5] Pancreatic lipase-IN-1 is a potent dual inhibitor of both pancreatic lipase (PL) and human carboxylesterase 1A (hCES1A).[6] This document provides a comprehensive protocol for conducting an in vitro enzymatic assay to determine the inhibitory activity of this compound against porcine pancreatic lipase.
Principle of the Assay
This protocol employs a colorimetric method to measure the activity of pancreatic lipase. The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (pNPP), to p-nitrophenol and palmitic acid.[4][7] The rate of formation of the yellow-colored p-nitrophenol is directly proportional to the lipase activity and can be monitored by measuring the increase in absorbance at 405 nm.[8] The potency of an inhibitor, such as this compound, is determined by quantifying its ability to reduce the rate of this enzymatic reaction. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its target enzymes. This data is crucial for designing appropriate concentration ranges for the inhibition assay.
| Compound | Target | IC50 Value |
| This compound | Pancreatic Lipase (PL) | 2.13 µM[6] |
| (Compound 39) | Human Carboxylesterase 1A (hCES1A) | 0.055 µM[6] |
Experimental Protocol
This procedure is designed for a 96-well microplate format, allowing for efficient screening and dose-response analysis.
-
Enzyme: Porcine Pancreatic Lipase (Type II) (e.g., Sigma-Aldrich)
-
Inhibitor: this compound (MedChemExpress)[6]
-
Substrate: p-Nitrophenyl Palmitate (pNPP)
-
Equipment:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Enzyme Solution (1 mg/mL): Dissolve porcine pancreatic lipase in deionized water to a concentration of 10 mg/mL. Centrifuge at 13,000 rpm for 5 minutes to pellet any insoluble material.[8] Dilute the supernatant with Assay Buffer to a final working concentration of 1 mg/mL.
-
Substrate Solution (10 mM): Dissolve p-nitrophenyl palmitate (pNPP) in isopropanol to prepare a 10 mM stock solution.[7]
-
Inhibitor Stock Solution (10 mM): Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Inhibitor Working Solutions: Perform serial dilutions of the 10 mM inhibitor stock solution in 100% DMSO to generate a range of concentrations needed to construct a dose-response curve (e.g., from 10 mM to 10 nM).
The total volume for each reaction is 200 µL.[7][8]
-
Plate Setup:
-
Add 140 µL of Assay Buffer to each well of a 96-well plate.
-
Add 20 µL of the Pancreatic Lipase enzyme solution (1 mg/mL) to all wells except the blank controls.
-
Add 20 µL of the appropriate inhibitor working solution to the test wells.
-
For the positive control (100% enzyme activity), add 20 µL of DMSO.
-
For the blank wells (substrate control), add 20 µL of Assay Buffer instead of the enzyme solution.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.[4]
-
Reaction Initiation: Add 20 µL of the 10 mM pNPP substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.
Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (V) by calculating the slope (ΔAbsorbance/Δtime) of the linear portion of the kinetic curve for each well.
-
Correct for Blank: Subtract the rate of the blank (substrate auto-hydrolysis) from all other rates.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Where V_control is the rate of the positive control (enzyme + substrate + DMSO) and V_inhibitor is the rate in the presence of the inhibitor.
-
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Caption: Workflow for the pancreatic lipase in vitro inhibition assay.
Caption: Inhibition of pancreatic lipase by this compound.
References
- 1. Small intestine - Wikipedia [en.wikipedia.org]
- 2. Pancreas - Wikipedia [en.wikipedia.org]
- 3. Digestive Enzymes and Digestive Enzyme Supplements | Johns Hopkins Medicine [hopkinsmedicine.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. 2.3.2. Pancreatic Lipase Inhibition in Vitro Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
High-throughput screening for pancreatic lipase inhibitors using Pancreatic lipase-IN-1
Introduction
Pancreatic lipase (PL) is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides for absorption in the small intestine.[1][2] Inhibition of pancreatic lipase is a well-established therapeutic strategy for the management of obesity, as it reduces the absorption of dietary fats.[1][3][4] Orlistat is a potent, FDA-approved pancreatic lipase inhibitor that is widely used for weight management.[1] The discovery of novel and effective PL inhibitors is an active area of research in drug development. High-throughput screening (HTS) is a powerful approach for identifying new lead compounds from large chemical libraries.[5] This application note provides a detailed protocol for a robust and reliable HTS assay for the discovery of pancreatic lipase inhibitors, using a fluorogenic substrate.
Principle of the Assay
This HTS assay is based on the enzymatic activity of pancreatic lipase on a fluorogenic substrate, 4-methylumbelliferyl oleate (4-MUO). Pancreatic lipase cleaves the oleate group from 4-MUO, releasing the highly fluorescent compound 4-methylumbelliferone (4-MU). The rate of 4-MU production is directly proportional to the enzymatic activity of pancreatic lipase. In the presence of an inhibitor, the rate of 4-MU formation is reduced. The fluorescence of 4-MU can be measured over time using a fluorescence plate reader, allowing for the quantification of enzyme inhibition.
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL), Type II
-
4-Methylumbelliferyl oleate (4-MUO)
-
Tris-HCl buffer (13 mM, pH 8.0, containing 150 mM NaCl and 1.3 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
Orlistat (positive control)
-
Inhibitor-X (test compound)
-
Black, clear-bottom 384-well microplates
-
Fluorescence microplate reader
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (HTS) Assay
This protocol is designed for the initial screening of a large number of compounds to identify potential "hits".
-
Compound Plating:
-
Prepare a stock solution of Inhibitor-X and control compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 0.5 µL) of each test compound solution into the wells of a 384-well plate.
-
Include wells for a positive control (Orlistat) and a negative control (DMSO vehicle).
-
-
Enzyme Preparation:
-
Prepare a fresh solution of porcine pancreatic lipase in Tris-HCl buffer at a final concentration of 1 µg/mL.[6]
-
-
Substrate Preparation:
-
Prepare a stock solution of 4-MUO in DMSO (e.g., 10 mM).
-
Dilute the 4-MUO stock solution in Tris-HCl buffer to a final concentration of 30 µM.[6]
-
-
Assay Procedure:
-
Add 25 µL of the pancreatic lipase solution to each well of the 384-well plate containing the pre-dispensed compounds.
-
Incubate the plate at 37°C for 10 minutes to allow for the interaction between the enzyme and potential inhibitors.[7]
-
Initiate the enzymatic reaction by adding 25 µL of the 4-MUO substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 450 nm.[7]
-
Take kinetic readings every minute for a total of 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Ratesample / Ratenegative control)] x 100
-
Compounds exhibiting a percent inhibition above a predefined threshold (e.g., >50%) are considered "hits" for further investigation.
-
Protocol 2: IC50 Determination for Hit Compounds
This protocol is used to determine the potency of the "hit" compounds identified in the primary screen.
-
Serial Dilution of Inhibitor:
-
Prepare a series of dilutions of the hit compound (e.g., Inhibitor-X) in DMSO. A typical 8-point dilution series might range from 100 µM to 0.001 µM.
-
Dispense a small volume (e.g., 0.5 µL) of each dilution into the wells of a 384-well plate.
-
-
Assay Procedure:
-
Follow the same procedure as described in Protocol 1 (steps 2-5).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Data Presentation
The quantitative data from the HTS and IC50 determination experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Example HTS Data for Pancreatic Lipase Inhibitors
| Well ID | Compound | Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition | Hit (Yes/No) |
| A1 | Negative Control (DMSO) | - | 1500 | 0 | No |
| A2 | Positive Control (Orlistat) | 10 | 150 | 90 | Yes |
| B1 | Inhibitor-X | 10 | 300 | 80 | Yes |
| B2 | Compound Y | 10 | 1450 | 3.3 | No |
| B3 | Compound Z | 10 | 600 | 60 | Yes |
Table 2: IC50 Values of Known Pancreatic Lipase Inhibitors
| Inhibitor | IC50 Value | Reference |
| Orlistat | 0.22 µg/mL | [7] |
| Orlistat | 0.73 µg/mL | [8] |
| Orlistat | 2.73 µg/mL | [9] |
| T. officinale extract | 78.2 µg/mL | [7] |
| Phthalic acid ester (1) | 24.43 µg/mL | [10] |
Visualizations
Mechanism of Pancreatic Lipase Inhibition
Caption: Mechanism of pancreatic lipase action and its inhibition.
High-Throughput Screening Workflow
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Antiobesity Effect through Inhibition of Pancreatic Lipase Activity of Diospyros kaki Fruit and Citrus unshiu Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipase inhibitor - Wikipedia [en.wikipedia.org]
- 5. High-throughput virtual screening with e-pharmacophore and molecular simulations study in the designing of pancreatic lipase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential pancreatic lipase inhibitory activity of an endophytic Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Pancreatic Lipase Inhibition Assay with Pancreatic lipase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic lipase (PL) is a key enzyme in the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides that are then absorbed in the small intestine.[1] Inhibition of pancreatic lipase is a well-established therapeutic strategy for the management of obesity and related metabolic disorders. Pancreatic lipase-IN-1 is a potent inhibitor of this enzyme and serves as a valuable tool for in vitro studies of lipid metabolism and for the screening and characterization of new anti-obesity drug candidates.
This document provides a detailed protocol for a fluorescent assay to determine the inhibitory activity of this compound and other compounds against pancreatic lipase. The assay is based on the enzymatic cleavage of a fluorogenic substrate, resulting in a quantifiable increase in fluorescence.
Mechanism of Action of Pancreatic Lipase
Pancreatic lipase, secreted by the pancreas into the duodenum, acts at the lipid-water interface of emulsified triglyceride droplets.[2] Its catalytic activity is dependent on the presence of colipase, which anchors the lipase to the lipid substrate, and bile salts, which emulsify the fats. The enzyme hydrolyzes the ester bonds at the sn-1 and sn-3 positions of triglycerides, releasing two free fatty acids and a 2-monoacylglycerol.
Caption: Mechanism of pancreatic lipase action in the small intestine.
Experimental Protocol: Fluorescent Pancreatic Lipase Inhibition Assay
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich)
-
This compound (e.g., MedChemExpress)[3]
-
4-Methylumbelliferyl Oleate (4-MUO) as the fluorogenic substrate (e.g., Sigma-Aldrich)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Triton X-100
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Solution Preparation:
-
Enzyme Solution (Porcine Pancreatic Lipase): Prepare a stock solution of PPL in Tris-HCl buffer. The final concentration in the well should be optimized, but a starting point of 10 µg/mL is recommended.
-
Substrate Solution (4-Methylumbelliferyl Oleate): Prepare a stock solution of 4-MUO in DMSO. Further dilute in Tris-HCl buffer containing Triton X-100 to the desired final concentration (e.g., 100 µM). Note: 4-MUO is not readily soluble in aqueous solutions and requires an emulsifier like Triton X-100.
-
Inhibitor Solution (this compound): Prepare a stock solution of this compound in DMSO. Prepare a series of dilutions in Tris-HCl buffer to determine the IC50 value.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing a suitable concentration of Triton X-100 (e.g., 0.1%).
Assay Procedure:
Caption: Workflow for the fluorescent pancreatic lipase inhibition assay.
-
Plate Setup:
-
Blank wells: 20 µL of assay buffer, 20 µL of assay buffer, and 160 µL of substrate solution.
-
Control wells (100% activity): 20 µL of assay buffer (with DMSO vehicle), 20 µL of enzyme solution, and 160 µL of substrate solution.
-
Inhibitor wells: 20 µL of this compound dilution and 20 µL of enzyme solution.
-
-
Pre-incubation: Add the inhibitor/vehicle and enzyme solutions to the respective wells. Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 160 µL of the pre-warmed 4-MUO substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every minute for 30 minutes, with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well - Rate of blank well) / (Rate of control well - Rate of blank well)] x 100
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The inhibitory activity of this compound and other known inhibitors can be compared by their IC50 values.
| Inhibitor | IC50 Value (µM) | Notes |
| This compound | 2.13 | A potent dual inhibitor of pancreatic lipase and human carboxylesterase 1A.[3] |
| Orlistat | 0.14 - 77.02 | A well-known clinically used pancreatic lipase inhibitor.[4][5] |
| Quercetin | 6.1 - 21.5 | A flavonoid with reported pancreatic lipase inhibitory activity.[4] |
| p-Coumaric acid | 170.2 | A phenolic acid with moderate inhibitory activity. |
| Caffeic acid | 401.5 | A phenolic acid with lower inhibitory activity. |
| Licochalcone A | 35 µg/mL | A natural phenol with reversible and non-competitive inhibition.[6] |
| Methyl chlorogenate | 33.6 | A derivative of chlorogenic acid.[6] |
Note: IC50 values can vary depending on the assay conditions, substrate used, and enzyme source.
Conclusion
This application note provides a comprehensive and detailed protocol for a fluorescent-based assay to measure the inhibition of pancreatic lipase by this compound. The provided workflow, data analysis steps, and comparative inhibitor data will be valuable for researchers in the fields of drug discovery, obesity research, and enzyme kinetics. The use of a fluorescent substrate offers high sensitivity and is amenable to high-throughput screening of potential pancreatic lipase inhibitors.
References
Application Notes and Protocols for Pancreatic Lipase-IN-1 in Ex Vivo Intestinal Loop Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic lipase is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into monoglycerides and free fatty acids, which are then absorbed by the small intestine.[1][2] Inhibition of pancreatic lipase is a key therapeutic strategy for managing obesity and related metabolic disorders, as it reduces the absorption of dietary fats.[3][4] Pancreatic lipase-IN-1 is a potent inhibitor of pancreatic lipase. These application notes provide a comprehensive overview of the use of this compound in ex vivo intestinal loop models to study its effects on fat absorption and related signaling pathways.
This compound: Quantitative Data
A key parameter for any enzyme inhibitor is its inhibition constant (Ki), which indicates the concentration required to produce half-maximum inhibition.
| Compound | Target | Ki (μM) |
| This compound | Pancreatic Lipase | 1.288 |
Mechanism of Action of Pancreatic Lipase and Inhibition
Pancreatic lipase, secreted by the pancreas into the duodenum, acts at the oil-water interface of emulsified dietary fats.[5] Its activity is dependent on the presence of colipase, also secreted by the pancreas.[1][5] The inhibition of this enzyme by compounds like this compound blocks the breakdown of triglycerides, thereby reducing the amount of absorbable fatty acids and monoglycerides.[4] This leads to a decrease in fat absorption and an increase in fecal fat excretion.[3]
Experimental Protocols
Ex Vivo Intestinal Loop Model
The ex vivo intestinal loop model is a valuable tool for studying the absorption of nutrients and drugs in a controlled environment that maintains the physiological integrity of the intestinal tissue.[6][7] The following protocol is a general guideline and can be adapted for specific research needs.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Krebs-Ringer bicarbonate buffer (pH 7.4), gassed with 95% O2 / 5% CO2
-
Lipid emulsion (e.g., olive oil or a commercial lipid emulsion)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical thread
-
Syringes and needles
-
Surgical instruments (scissors, forceps)
-
Water bath or organ bath (37°C)
-
Analytical equipment for lipid analysis (e.g., HPLC, GC-MS)
Procedure:
-
Animal Preparation: Fast the rats overnight with free access to water. Anesthetize the animal using an appropriate anesthetic.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the small intestine.
-
Carefully identify the desired segment of the intestine (e.g., duodenum, jejunum, ileum).
-
Create a closed loop of the intestine (typically 5-10 cm in length) by ligating both ends with surgical thread, being careful not to obstruct major blood vessels.[6]
-
Inject the test solution into the ligated loop.
-
-
Preparation of Test Solutions:
-
Control Group: Inject the lipid emulsion mixed with vehicle (the solvent used to dissolve this compound).
-
Treatment Group: Inject the lipid emulsion mixed with the desired concentration of this compound.
-
-
Incubation:
-
Return the intestinal loop to the abdominal cavity.
-
Maintain the animal's body temperature at 37°C.
-
The incubation period can vary (e.g., 30, 60, 120 minutes) depending on the experimental design.
-
-
Sample Collection and Analysis:
-
After the incubation period, euthanize the animal.
-
Carefully excise the ligated intestinal loop.
-
Collect the luminal contents and the intestinal tissue.
-
Analyze the luminal contents and tissue for the concentration of triglycerides, monoglycerides, free fatty acids, and this compound.
-
Signaling Pathway and Experimental Workflow Visualization
To better understand the processes involved, the following diagrams illustrate the lipid digestion and absorption pathway, the mechanism of this compound, and the experimental workflow.
Caption: Lipid Digestion and Absorption Pathway.
Caption: Mechanism of this compound Action.
Caption: Ex Vivo Intestinal Loop Experimental Workflow.
References
- 1. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 2. Lipase - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Physiological parameters governing the action of pancreatic lipase | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 6. Ligated intestinal loop mouse model protocol. [protocols.io]
- 7. Ex Vivo Intestinal Sacs to Assess Mucosal Permeability in Models of Gastrointestinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficacy Testing of Pancreatic Lipase-IN-1 in a Diet-Induced Rodent Model of Obesity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for evaluating the in vivo efficacy of a novel pancreatic lipase inhibitor, Pancreatic lipase-IN-1, in a high-fat diet (HFD)-induced rodent model of obesity. The methodologies detailed herein cover animal model induction, compound administration, and key endpoint analysis, including biochemical and histopathological assessments.
Introduction
Obesity is a significant global health issue characterized by excessive fat accumulation, leading to an increased risk of metabolic disorders such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease (NAFLD).[1][2] A primary contributor to obesity is the excessive consumption of high-fat foods.[3] The digestion and absorption of dietary fats are critically dependent on pancreatic lipase, an enzyme secreted by the pancreas into the small intestine.[4][5] Pancreatic lipase hydrolyzes triglycerides into absorbable free fatty acids and monoglycerides.[6][7]
Inhibiting pancreatic lipase is a clinically validated therapeutic strategy for weight management.[8][9] By blocking this enzyme, the absorption of dietary fat is reduced, leading to a decrease in caloric intake and an increase in fecal fat excretion.[10] this compound is a novel investigational compound designed to inhibit this enzyme. This protocol outlines a robust preclinical study in a diet-induced obesity (DIO) rodent model to assess its therapeutic potential. The DIO model is widely used as it effectively mimics the pathophysiology of human obesity resulting from a high-calorie diet.[3][11]
Mechanism of Action: Pancreatic Lipase Inhibition
The primary mechanism involves the blockage of the pancreatic lipase enzyme in the gastrointestinal tract. This prevents the breakdown of dietary triglycerides, thereby reducing the absorption of fats and promoting their excretion.
Caption: Mechanism of Pancreatic Lipase Inhibition.
Experimental Design and Workflow
A well-structured experimental workflow is crucial for obtaining reliable and reproducible data. The study will proceed from animal acclimatization and obesity induction to treatment and final endpoint analysis.
Caption: Overall Experimental Workflow.
Materials and Reagents
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats, 6-8 weeks old.
-
Diets: Standard chow (e.g., 10% kcal from fat) and High-Fat Diet (HFD) (e.g., 45-60% kcal from fat).
-
Test Compound: this compound.
-
Positive Control: Orlistat.[12]
-
Vehicle: 1% Carboxymethylcellulose (CMC) with 0.5% Tween 80 in sterile water.
-
Anesthetics: Isoflurane or equivalent.
-
Reagents for Analysis: Commercial ELISA/colorimetric kits for triglycerides, total cholesterol, glucose, insulin, ALT, and AST.
-
Histology: 10% Neutral Buffered Formalin, Paraffin, Hematoxylin and Eosin (H&E) stains, Oil Red O stain.[2]
-
Equipment: Animal caging, metabolic cages, oral gavage needles, centrifuges, microplate reader, microscope with imaging system.
Detailed Experimental Protocols
Animal Handling and Obesity Induction
-
Acclimatization: Upon arrival, house animals (n=5 per cage) under standard conditions (12h light/dark cycle, 22±2°C, 55±10% humidity) for one week with free access to standard chow and water.
-
Obesity Induction:
-
The "Lean Control" group continues on standard chow.
-
All other groups are switched to a high-fat diet (HFD) for 8-12 weeks to induce obesity.[13]
-
Monitor body weights weekly. Obesity is typically confirmed when the HFD group has a significantly higher body weight (at least 15-20% greater) than the lean control group.
-
Animal Grouping and Dosing
-
Randomization: After obesity induction, randomize the HFD-fed animals based on body weight into the treatment groups.
-
Administration: Administer all treatments via oral gavage once daily for 4-8 weeks. Prepare fresh formulations daily.
Table 1: Animal Grouping and Treatment Regimen
| Group ID | Diet | Treatment | Dose (mg/kg) | No. of Animals (n) |
|---|---|---|---|---|
| 1 | Standard Chow | Vehicle | - | 10 |
| 2 | High-Fat Diet | Vehicle | - | 10 |
| 3 | High-Fat Diet | This compound | Low Dose (e.g., 10) | 10 |
| 4 | High-Fat Diet | This compound | Mid Dose (e.g., 30) | 10 |
| 5 | High-Fat Diet | This compound | High Dose (e.g., 100) | 10 |
| 6 | High-Fat Diet | Orlistat (Positive Control) | e.g., 50 | 10 |
In-Life Measurements
-
Body Weight: Record individual body weights twice weekly.
-
Food Intake: Measure cage-wide food consumption twice weekly and calculate the average intake per animal.
-
Fecal Fat Analysis:
-
During the final week of treatment, place animals in metabolic cages for 72 hours.
-
Collect all feces produced during this period.
-
Dry the fecal samples to a constant weight and perform lipid extraction (e.g., using a chloroform-methanol method) to quantify total fat content.
-
Terminal Procedures and Sample Collection
-
Fasting: At the end of the treatment period, fast animals for 6 hours.
-
Blood Collection: Anesthetize animals and collect blood via cardiac puncture. Place blood in serum separator tubes, allow it to clot, then centrifuge at 2000 x g for 15 minutes at 4°C to obtain serum. Store serum at -80°C.
-
Tissue Collection: Following blood collection, perform euthanasia by an approved method. Dissect and weigh the liver and various adipose tissue depots (e.g., epididymal, perirenal).
-
Sample Preservation:
-
For histopathology, fix representative sections of the liver and epididymal adipose tissue in 10% neutral buffered formalin.[2]
-
For lipid analysis or molecular assays, snap-freeze other tissue portions in liquid nitrogen and store at -80°C.
-
Biochemical Analysis
Analyze serum samples using commercially available kits according to the manufacturer's instructions to determine the levels of:
-
Lipid Profile: Triglycerides (TG), Total Cholesterol (TC).
-
Glucose Homeostasis: Glucose, Insulin. Calculate HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) as: (Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)) / 22.5.
-
Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).
Histopathological Analysis
-
Tissue Processing: Process formalin-fixed tissues, embed in paraffin, and section at 4-5 µm.
-
H&E Staining: Stain sections with Hematoxylin and Eosin to evaluate general tissue morphology, inflammation, and adipocyte size.[14]
-
Oil Red O Staining: To specifically visualize neutral lipid accumulation, prepare frozen sections of liver and stain with Oil Red O. This is critical for assessing the degree of hepatic steatosis.[2]
-
Microscopic Analysis: An experienced pathologist should blindly score liver sections for steatosis, inflammation, and ballooning. For adipose tissue, quantify adipocyte size using imaging software. Obese adipose tissue is characterized by hypertrophic adipocytes and sometimes inflammation.[15][16]
Data Presentation and Expected Outcomes
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is typically considered statistically significant.
Table 2: Expected Effects on Body Weight, Food Intake, and Fecal Fat
| Parameter | Lean Control | Obese Control | PL-IN-1 (Low) | PL-IN-1 (High) | Orlistat |
|---|---|---|---|---|---|
| Final Body Weight (g) | ~30 g | ~45 g | Reduced | Significantly Reduced | Significantly Reduced |
| Body Weight Gain (%) | ~10% | ~50% | Reduced | Significantly Reduced | Significantly Reduced |
| Daily Food Intake (g) | ~3.5 g | ~3.0 g | No significant change | No significant change | No significant change |
| Fecal Fat Excretion (%) | Low | Low | Increased | Significantly Increased | Significantly Increased |
Table 3: Expected Serum Biochemical Parameters
| Parameter | Lean Control | Obese Control | PL-IN-1 (Low) | PL-IN-1 (High) | Orlistat |
|---|---|---|---|---|---|
| Triglycerides (mg/dL) | Normal | Elevated | Reduced | Significantly Reduced | Significantly Reduced |
| Total Cholesterol (mg/dL) | Normal | Elevated | Reduced | Significantly Reduced | Significantly Reduced |
| Glucose (mg/dL) | Normal | Elevated | Reduced | Reduced | Reduced |
| Insulin (µU/mL) | Normal | Elevated | Reduced | Reduced | Reduced |
| HOMA-IR | Normal | High | Reduced | Reduced | Reduced |
| ALT (U/L) | Normal | Elevated | Reduced | Reduced | Reduced |
Table 4: Expected Liver and Adipose Tissue Weights
| Parameter | Lean Control | Obese Control | PL-IN-1 (Low) | PL-IN-1 (High) | Orlistat |
|---|---|---|---|---|---|
| Liver Weight (% of BW) | Normal | Increased | Reduced | Significantly Reduced | Significantly Reduced |
| Adipose Weight (% of BW) | Normal | Increased | Reduced | Significantly Reduced | Significantly Reduced |
| Hepatic Steatosis Score | None | Severe | Moderate | Mild / None | Mild / None |
| Adipocyte Size (µm²) | Small | Large | Reduced | Significantly Reduced | Significantly Reduced |
References
- 1. Obesity Rodent Models Applied to Research with Food Products and Natural Compounds [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. doaj.org [doaj.org]
- 4. Biochemistry, Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pancreas - Wikipedia [en.wikipedia.org]
- 6. Small intestine - Wikipedia [en.wikipedia.org]
- 7. celprogen.com [celprogen.com]
- 8. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological parameters governing the action of pancreatic lipase | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7 Ways Dandelion Tea Could Be Good for You [healthline.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. Lesson on obesity and anatomy of adipose tissue: new models of study in the era of clinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Orlistat as a Positive Control for Pancreatic Lipase Inhibition in Natural Product Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the well-characterized pancreatic lipase inhibitor, Orlistat, as a positive control in the screening of natural products for potential anti-obesity agents.
Introduction
Pancreatic lipase is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into absorbable fatty acids and monoglycerides. Inhibition of this enzyme is a key therapeutic strategy for the management of obesity. Orlistat, a potent and irreversible inhibitor of both gastric and pancreatic lipases, is an FDA-approved anti-obesity drug. Its well-defined mechanism of action and consistent inhibitory activity make it an ideal positive control for in vitro screening assays designed to identify novel pancreatic lipase inhibitors from natural sources.
Mechanism of Action of Orlistat
Orlistat acts as a potent inhibitor by forming a covalent bond with the serine residue located at the active site of gastric and pancreatic lipases.[1][2] This acylation of the enzyme's active site renders it inactive, thereby preventing the hydrolysis of dietary triglycerides.[1][2] Consequently, undigested fats are excreted from the body, leading to a reduction in caloric intake.
Caption: Mechanism of Pancreatic Lipase and its Inhibition by Orlistat.
Quantitative Data: Inhibitory Potency of Orlistat
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The IC50 value for Orlistat against pancreatic lipase has been reported in various studies, with slight variations depending on the assay conditions and the source of the enzyme (e.g., porcine pancreatic lipase - PPL).
| Reference Compound | Enzyme Source | Reported IC50 Value |
| Orlistat | Porcine Pancreatic Lipase (PPL) | 0.22 µg/mL |
| Orlistat | Porcine Pancreatic Lipase (PPL) | 17.05 µg·mL-1 |
| Orlistat | Porcine Pancreatic Lipase (PPL) | 0.4 µM |
| Orlistat | Human Pancreatic Lipase (hPL) | 0.14 ± 0.00 µM |
Experimental Protocol: Pancreatic Lipase Inhibition Assay
This protocol outlines a common and reliable spectrophotometric method for assessing pancreatic lipase activity and its inhibition, using p-nitrophenyl butyrate (p-NPB) as the substrate. The hydrolysis of p-NPB by lipase releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405-410 nm.
Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL), Type II
-
Orlistat (Positive Control)
-
Natural Product Extracts (Test Samples)
-
p-Nitrophenyl Butyrate (p-NPB)
-
Tris-HCl Buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile
-
96-well microplate
-
Microplate reader
Preparation of Solutions:
-
Tris-HCl Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Porcine Pancreatic Lipase (PPL) Solution: Prepare a stock solution of PPL (e.g., 1 mg/mL) in Tris-HCl buffer immediately before use.
-
p-Nitrophenyl Butyrate (p-NPB) Substrate Solution: Prepare a stock solution of p-NPB (e.g., 10 mM) in acetonitrile.
-
Orlistat (Positive Control) Solution: Prepare a stock solution of Orlistat (e.g., 1 mg/mL) in DMSO. Further dilute with buffer to obtain a range of concentrations for IC50 determination.
-
Natural Product Extract (Test Sample) Solutions: Prepare stock solutions of the natural product extracts in DMSO. Further dilute with buffer to the desired screening concentrations.
Assay Procedure:
The following workflow outlines the steps for conducting the pancreatic lipase inhibition assay.
Caption: Experimental Workflow for Pancreatic Lipase Inhibition Assay.
Step-by-Step Protocol:
-
In a 96-well microplate, add the following to each well:
-
Blank: Tris-HCl buffer.
-
Control (No Inhibitor): Tris-HCl buffer.
-
Positive Control: Orlistat solution at various concentrations.
-
Test Sample: Natural product extract solution at various concentrations.
-
-
Add the PPL solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the p-NPB substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance of each well at 405-410 nm using a microplate reader.
Data Analysis:
The percentage of lipase inhibition can be calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (enzyme + substrate, no inhibitor).
-
A_sample is the absorbance of the sample (enzyme + substrate + inhibitor).
The IC50 value for the positive control (Orlistat) and any active natural product extracts can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The use of Orlistat as a positive control is essential for validating the results of a natural product screening campaign for pancreatic lipase inhibitors. Its consistent and potent inhibitory activity provides a reliable benchmark for identifying and characterizing new potential therapeutic agents for the management of obesity. The detailed protocol provided herein offers a robust and reproducible method for conducting these screening assays.
References
Application Notes and Protocols for Studying the Effect of Pancreatic Lipase Inhibitors on Gut Microbiota using Pancreatic Lipase-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The gut microbiota plays a crucial role in human health and disease, influencing metabolism, immunity, and even neurological function. Pancreatic lipase is a key enzyme responsible for the digestion of dietary fats. Inhibition of this enzyme is a therapeutic strategy for managing obesity and related metabolic disorders. However, the undigested fats resulting from lipase inhibition can significantly alter the gut microbial ecosystem. Understanding these interactions is critical for developing safe and effective lipase inhibitors.
Pancreatic Lipase-IN-1 is a novel and potent inhibitor of pancreatic lipase. These application notes provide a comprehensive guide for researchers to study the effects of this compound on the gut microbiota. The protocols outlined below describe in vitro and in vivo methods to assess changes in microbial composition, function, and the resulting host-microbiota interactions. For comparative analysis, data from studies on the well-characterized pancreatic lipase inhibitor Orlistat are included to provide a reference for expected outcomes.
Mechanism of Action of Pancreatic Lipase Inhibitors
Pancreatic lipase, secreted by the pancreas into the duodenum, hydrolyzes triglycerides into fatty acids and monoglycerides, which are then absorbed by the small intestine.[1][2] Pancreatic lipase inhibitors, such as this compound and Orlistat, act by forming a covalent bond with the serine residue in the active site of the lipase, rendering it inactive.[3] This prevents the breakdown and subsequent absorption of dietary fats, leading to their excretion in feces. The increased availability of undigested fats in the colon provides a new substrate for microbial metabolism, leading to shifts in the gut microbiota composition and function.
Data Presentation
Quantitative data from studies investigating the effects of pancreatic lipase inhibitors on gut microbiota should be summarized in clear and structured tables. Below are examples of how to present such data, using findings from studies on Orlistat as a reference.
Table 1: Effect of Pancreatic Lipase Inhibitor on Host Physiological Parameters
| Parameter | Control Group (High-Fat Diet) | Inhibitor-Treated Group (High-Fat Diet) | p-value | Reference |
| Body Weight (g) | 45.2 ± 2.5 | 38.6 ± 2.1 | < 0.05 | [4] |
| Fasting Plasma Glucose (mmol/L) | 8.9 ± 0.7 | 6.5 ± 0.5 | < 0.05 | [4] |
| Serum Total Cholesterol (mmol/L) | 6.2 ± 0.4 | 4.8 ± 0.3 | < 0.05 | [5] |
| Fecal Butyric Acid (µmol/g) | 12.5 ± 1.8 | 18.2 ± 2.3 | < 0.05 | [6] |
Table 2: Changes in Relative Abundance of Key Bacterial Phyla
| Phylum | Control Group (High-Fat Diet) (%) | Inhibitor-Treated Group (High-Fat Diet) (%) | Fold Change | p-value | Reference |
| Firmicutes | 65.3 ± 5.1 | 52.1 ± 4.8 | -1.25 | < 0.05 | [3][5] |
| Bacteroidetes | 28.9 ± 4.2 | 39.8 ± 5.5 | +1.38 | < 0.05 | [3] |
| Verrucomicrobia | 1.2 ± 0.5 | 5.7 ± 1.1 | +4.75 | < 0.01 | [5][6] |
| Proteobacteria | 2.1 ± 0.8 | 0.9 ± 0.3 | -2.33 | < 0.05 | [5] |
Table 3: Alterations in Relative Abundance of Key Bacterial Genera
| Genus | Control Group (High-Fat Diet) (%) | Inhibitor-Treated Group (High-Fat Diet) (%) | Fold Change | p-value | Reference |
| Lactobacillus | 3.4 ± 0.9 | 5.8 ± 1.2 | +1.71 | < 0.05 | [3] |
| Akkermansia | 1.1 ± 0.4 | 5.5 ± 1.0 | +5.00 | < 0.01 | [5][6] |
| Alistipes | 4.2 ± 1.1 | 2.5 ± 0.7 | -1.68 | < 0.05 | [5] |
| Desulfovibrio | 1.8 ± 0.6 | 0.7 ± 0.3 | -2.57 | < 0.05 | [5] |
Experimental Protocols
In Vivo Study in a High-Fat Diet-Induced Obese Mouse Model
This protocol describes an in vivo experiment to assess the effect of this compound on the gut microbiota of mice with diet-induced obesity.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
Normal chow diet
-
High-fat diet (e.g., 60% kcal from fat)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for fecal collection
-
DNA extraction kit for fecal samples
-
PCR reagents for 16S rRNA gene amplification
-
Next-generation sequencing platform
Protocol:
-
Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for one week with ad libitum access to water and normal chow.
-
Induction of Obesity: Divide mice into two main groups: a control group receiving a normal chow diet and an experimental group receiving a high-fat diet for 8-12 weeks to induce obesity.
-
Treatment: Randomly divide the obese mice into two subgroups:
-
Vehicle Control Group: Administer the vehicle daily by oral gavage.
-
This compound Group: Administer this compound at a predetermined dose daily by oral gavage.
-
Continue the respective diets for all groups for the duration of the treatment period (e.g., 4-8 weeks).
-
-
Monitoring: Monitor body weight, food intake, and water consumption weekly.
-
Fecal Sample Collection: At the beginning and end of the treatment period, place mice in metabolic cages and collect fresh fecal pellets. Immediately freeze the samples at -80°C for subsequent analysis.
-
DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available DNA extraction kit according to the manufacturer's instructions.
-
16S rRNA Gene Sequencing:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.
-
Purify the PCR products and quantify them.
-
Perform paired-end sequencing on a next-generation sequencing platform.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Perform taxonomic assignment of OTUs.
-
Calculate alpha diversity indices (e.g., Chao1, Shannon) and beta diversity (e.g., Bray-Curtis dissimilarity).
-
Analyze the differential abundance of bacterial taxa between groups.
-
-
Metabolite Analysis (Optional): Analyze short-chain fatty acids (SCFAs) in fecal samples using gas chromatography-mass spectrometry (GC-MS).
In Vitro Fecal Fermentation Model
This protocol describes an in vitro method to rapidly screen the direct effects of this compound on the human gut microbiota.
Materials:
-
Fresh fecal samples from healthy human donors
-
Anaerobic chamber
-
Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a carbohydrate source)
-
This compound (dissolved in a suitable solvent)
-
Solvent control
-
Sterile anaerobic tubes or a multi-well fermentation platform
-
DNA extraction kit
-
qPCR or 16S rRNA gene sequencing platform
Protocol:
-
Fecal Slurry Preparation:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.
-
Inside an anaerobic chamber, homogenize the fecal sample in pre-reduced anaerobic buffer to create a fecal slurry (e.g., 10% w/v).
-
-
Experimental Setup:
-
In the anaerobic chamber, dispense the basal fermentation medium into sterile anaerobic tubes or wells.
-
Inoculate the medium with the fecal slurry (e.g., 5% v/v).
-
Add this compound to the treatment group to achieve the desired final concentration.
-
Add an equivalent volume of the solvent to the control group.
-
-
Incubation: Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24-48 hours).
-
Sample Collection: At the end of the incubation period, collect samples for DNA extraction and metabolite analysis.
-
Microbiota Analysis:
-
Extract DNA from the fermentation samples.
-
Analyze changes in the microbiota composition using 16S rRNA gene sequencing as described in the in vivo protocol.
-
Alternatively, quantify the abundance of specific bacterial groups of interest using qPCR.
-
-
Metabolite Analysis: Analyze changes in SCFA concentrations in the fermentation broth using GC-MS.
Visualizations
Signaling Pathway of Pancreatic Lipase Inhibition
Caption: Mechanism of pancreatic lipase inhibition and its impact on gut microbiota.
Experimental Workflow for In Vivo Study
Caption: Workflow for the in vivo study of this compound.
Logical Relationship of Expected Outcomes
Caption: Expected outcomes of pancreatic lipase inhibition on the gut microbiota and host.
References
- 1. Pancreas - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Impact of the lipase inhibitor orlistat on the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of gut microbiota alterations following orlistat administration in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Orlistat and ezetimibe could differently alleviate the high-fat diet-induced obesity phenotype by modulating the gut microbiota [frontiersin.org]
- 6. Frontiers | Orlistat ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation [frontiersin.org]
Application Note: Quantification of Pancreatic Lipase Inhibitor-1 (PLI-1) in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic lipase (PL) is a key enzyme in the digestion of dietary triglycerides.[1][2][3] Its inhibition is a well-established therapeutic strategy for the management of obesity.[3] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pancreatic Lipase Inhibitor-1 (PLI-1), a novel potent and selective inhibitor of pancreatic lipase, in human plasma. The method is suitable for use in preclinical and clinical studies to evaluate the pharmacokinetics of PLI-1.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of PLI-1 in human plasma samples.
Caption: Experimental workflow for the quantification of PLI-1.
Materials and Methods
Chemicals and Reagents
-
PLI-1 reference standard (purity >99%)
-
PLI-1-d4 (internal standard, IS, purity >99%)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system
-
Mass Spectrometer: Sciex QTRAP 6500+ tandem mass spectrometer with an Electrospray Ionization (ESI) source
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| PLI-1 | Q1: 450.2 Da -> Q3: 250.1 Da (Quantifier) |
| PLI-1 | Q1: 450.2 Da -> Q3: 150.0 Da (Qualifier) |
| PLI-1-d4 (IS) | Q1: 454.2 Da -> Q3: 254.1 Da |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Sample Preparation
-
Thaw plasma samples and standards at room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (PLI-1-d4, 100 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).
-
Inject 5 µL into the LC-MS/MS system.
Results
The method was validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was consistently >0.99.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| PLI-1 | 1 - 1000 | y = 0.015x + 0.002 | >0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels.
Table 4: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Medium | 100 | 4.5 | 102.1 | 5.1 | 99.8 |
| High | 800 | 3.8 | 97.5 | 4.2 | 98.3 |
Hypothetical Signaling Pathway of Pancreatic Lipase Inhibition
The following diagram illustrates the mechanism of action of PLI-1 in the context of dietary fat digestion.
Caption: Inhibition of pancreatic lipase by PLI-1.
Conclusion
This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of PLI-1 in human plasma. The method meets the requirements for bioanalytical method validation and is suitable for supporting pharmacokinetic studies of this novel pancreatic lipase inhibitor.
References
- 1. Structure and Function of Pancreatic Lipase-Related Protein 2 and Its Relationship With Pathological States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 3. The In Vitro Inhibitory Effect of Selected Asteraceae Plants on Pancreatic Lipase Followed by Phenolic Content Identification through Liquid Chromatography High Resolution Mass Spectrometry (LC-HRMS) [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pancreatic Lipase-IN-1 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Pancreatic Lipase-IN-1 (PL-IN-1) concentration for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PL-IN-1) and what is its reported IC50 value?
A1: this compound is a potent dual inhibitor of pancreatic lipase (PL) and human carboxylesterase 1A (hCES1A). The reported half-maximal inhibitory concentration (IC50) of PL-IN-1 against pancreatic lipase is 2.13 µM.[1]
Q2: What is the general mechanism of action of pancreatic lipase?
A2: Pancreatic lipase is a key enzyme in digestion that breaks down dietary fats (triglycerides) into smaller molecules (monoglycerides and free fatty acids) that can be absorbed in the small intestine.[2][3][4] It is secreted by the pancreas and acts in the small intestine, an environment with a relatively high pH.[5][6]
Q3: What are the critical parameters to consider when designing a pancreatic lipase inhibition assay?
A3: Several factors can influence the activity of pancreatic lipase and the accuracy of IC50 determination. These include pH, temperature, substrate concentration, enzyme concentration, and the presence of co-solvents or emulsifiers.[1][7] It is crucial to optimize these parameters to ensure reliable and reproducible results.
Q4: How should I prepare and store this compound?
A4: For long-term storage, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prepare a stock solution, dissolve the compound in a suitable solvent like DMSO. For in vivo studies, a suggested protocol involves dissolving the inhibitor in a vehicle containing DMSO, PEG300, Tween-80, and saline.[1] Always refer to the manufacturer's specific instructions for the lot you are using.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of the IC50 value for this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability in results | - Inconsistent pipetting- Enzyme instability- Substrate precipitation- Temperature fluctuations | - Use calibrated pipettes and proper technique.- Prepare fresh enzyme solutions for each experiment and keep on ice.- Ensure the substrate is fully dissolved and the assay solution is homogenous. The use of an emulsifier like sodium deoxycholate can help.[7]- Use a temperature-controlled plate reader or water bath to maintain a constant temperature (e.g., 37°C). |
| No or very low enzyme activity | - Inactive enzyme- Incorrect buffer pH- Presence of inhibitors in reagents | - Check the activity of the enzyme with a positive control substrate and without any inhibitor.- Ensure the buffer pH is optimal for pancreatic lipase activity (typically pH 8.0-9.0).[2][7]- Use high-purity reagents and water. Some reagents may contain contaminating inhibitors. |
| IC50 value significantly different from the reported 2.13 µM | - Incorrect inhibitor concentration- Sub-optimal assay conditions- Different enzyme source or purity | - Verify the concentration of your PL-IN-1 stock solution.- Re-optimize assay parameters such as enzyme and substrate concentrations.- Ensure the pancreatic lipase used is of high quality and from a reliable source. Activity can vary between lots and suppliers. |
| Precipitation of PL-IN-1 in the assay well | - Poor solubility of the inhibitor in the assay buffer- Exceeding the solubility limit | - Increase the percentage of co-solvent (e.g., DMSO) in the final assay volume, but be mindful of its potential to inhibit the enzyme at higher concentrations.- Perform a solubility test for PL-IN-1 in your assay buffer. |
| High background signal (autohydrolysis of substrate) | - High pH of the assay buffer- Unstable substrate | - While a higher pH can be optimal for the enzyme, it may also lead to spontaneous hydrolysis of some substrates (e.g., p-nitrophenyl esters).[2] Consider using a slightly lower pH if background is high.- Use a fresh, high-quality substrate. |
Experimental Protocols
Pancreatic Lipase Activity Assay using p-Nitrophenyl Butyrate (p-NPB)
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
Porcine Pancreatic Lipase
-
This compound
-
p-Nitrophenyl Butyrate (p-NPB) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Sodium deoxycholate (emulsifier)
-
Calcium chloride (CaCl2)
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM sodium deoxycholate and 1 mM CaCl2.
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase in the assay buffer. The final concentration in the well should be determined by an enzyme titration experiment to ensure the reaction is in the linear range.
-
Substrate Solution: Prepare a stock solution of p-NPB in a suitable solvent (e.g., acetonitrile). The final concentration in the well should be at or near the Km value for the enzyme.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations for the IC50 curve.
-
-
Assay Protocol:
-
Add 2 µL of the different concentrations of PL-IN-1 solution (or DMSO for the control) to the wells of a 96-well plate.
-
Add 178 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPB substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Pancreatic Lipase (PL) | [1] |
| IC50 | 2.13 µM | [1] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [1] |
| Common Solvent | DMSO | [1] |
Table 2: Recommended Starting Concentrations for IC50 Determination of PL-IN-1
| Concentration Point | Suggested Final Concentration (µM) |
| 1 | 100 |
| 2 | 30 |
| 3 | 10 |
| 4 | 3 |
| 5 | 1 |
| 6 | 0.3 |
| 7 | 0.1 |
| 8 | 0 (Control) |
Note: This is a suggested starting range. The actual concentrations may need to be adjusted based on initial results.
Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: Troubleshooting logic for IC50 determination experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 3. Physiological parameters governing the action of pancreatic lipase | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. monash.edu [monash.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting low signal in Pancreatic lipase-IN-1 inhibition assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Pancreatic lipase-IN-1 inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the overall signal in my pancreatic lipase assay very low, even in the uninhibited (positive control) wells?
A low signal in your positive control wells, where the enzyme should be most active, points to a fundamental problem with the assay components or conditions, rather than the inhibitor itself. Here are several potential causes and solutions:
-
Inactive Enzyme: The pancreatic lipase may have lost its activity. Enzymes are sensitive to temperature and storage conditions.[1][2]
-
Solution: Always use a fresh aliquot of the enzyme for each experiment. Ensure the enzyme is stored at the correct temperature (typically -20°C or -80°C) in a suitable buffer, potentially with glycerol to prevent freeze-thaw damage.[2][3] To confirm activity, test the enzyme with a known control substrate where you have previously observed a robust signal.
-
-
Sub-optimal Substrate Concentration: The concentration of your substrate may be too low, becoming the limiting factor in the reaction.[4]
-
Solution: Titrate the substrate to determine the optimal concentration (ideally at or near the Km value) that produces a strong, linear signal over the course of the assay.[5]
-
-
Substrate Instability or Degradation: Some substrates, particularly fluorescent ones, can be light-sensitive or unstable in certain buffers.[6][7] Chromogenic substrates can also undergo spontaneous hydrolysis, especially at high pH.[3]
-
Solution: Prepare substrate solutions fresh for each experiment and protect them from light.[7] Check the stability of your substrate in the assay buffer by incubating it without the enzyme and measuring the background signal over time.
-
-
Incorrect Assay Buffer Conditions: Pancreatic lipase activity is highly dependent on pH and the presence of certain co-factors.
-
pH: The optimal pH for pancreatic lipase is typically between 7.5 and 9.0.[3][8] Using a buffer outside this range can significantly reduce enzyme activity.
-
Co-factors: Pancreatic lipase often requires bile salts (like taurocholate), colipase, and calcium ions (CaCl2) for optimal activity, especially when using triglyceride substrates.[9][10]
-
Solution: Verify the pH of your assay buffer. Ensure that all necessary co-factors are included at their optimal concentrations as recommended in established protocols.[3][11]
-
-
Interfering Substances: Components in your sample preparation or assay buffer could be inhibiting the enzyme.
Q2: My positive control (uninhibited enzyme) works well, but I see no dose-dependent inhibition with this compound. What could be the problem?
If the enzyme is active but the inhibitor shows no effect, the issue likely lies with the inhibitor itself or its interaction with the enzyme.
-
Inhibitor Solubility Issues: this compound, like many small molecule inhibitors, may have poor solubility in aqueous assay buffers.[1][3] If the inhibitor precipitates out of solution, its effective concentration will be much lower than intended.
-
Solution: Dissolve the inhibitor in a small amount of an organic solvent like DMSO or ethanol before diluting it into the assay buffer.[1][3] Be mindful that high concentrations of organic solvents (typically >1-5% v/v) can inhibit the enzyme themselves. Run a solvent control to check for any inhibitory effects of the solvent at the concentrations used.[3]
-
-
Incorrect Inhibitor Concentration Range: The concentrations of this compound you are testing might be too low to cause any significant inhibition.
-
Solution: Perform a wide range of inhibitor concentrations in a preliminary experiment (e.g., from nanomolar to high micromolar) to find the range where you observe a dose-response.
-
-
Inhibitor Instability: The inhibitor may be unstable or may have degraded during storage.
-
Solution: Use a freshly prepared stock solution of the inhibitor for your experiments.
-
-
Insufficient Pre-incubation Time: Some inhibitors require a period of pre-incubation with the enzyme to bind effectively before the substrate is added.[1]
-
Solution: Try pre-incubating the enzyme and this compound together for a period (e.g., 15-30 minutes) at the assay temperature before initiating the reaction by adding the substrate.[1]
-
Q3: The signal in my assay is noisy or inconsistent between replicate wells. What is causing this variability?
High variability can mask real effects and make your data unreliable. The source is often related to assay setup and execution.
-
Poor Mixing: Inadequate mixing of reagents in the wells can lead to localized differences in enzyme, substrate, or inhibitor concentrations.
-
Inaccurate Pipetting: Small errors in pipetting volumes, especially for concentrated stocks of enzyme or inhibitor, can lead to large variations in the final concentrations.[12]
-
Solution: Use calibrated pipettes and avoid pipetting very small volumes (<2 µL). Prepare intermediate dilutions of your stocks to allow for more accurate pipetting of larger volumes.[12]
-
-
Substrate Precipitation/Turbidity: The hydrolysis of some substrates can produce insoluble fatty acids, leading to turbidity that interferes with absorbance or fluorescence readings.[3]
-
Solution: Include detergents or bile salts in the buffer to help solubilize the reaction products. If using a spectrophotometer, monitor for increases in turbidity.
-
-
Temperature Fluctuations: Enzyme activity is sensitive to temperature. Inconsistent temperatures across the microplate can cause variability.[12][14]
-
Solution: Ensure all reagents and the plate itself are equilibrated to the correct assay temperature before starting the reaction. Use a plate reader with good temperature control.
-
Experimental Protocols & Data
Table 1: Typical Reagent Concentrations for Pancreatic Lipase Assays
| Component | Colorimetric Assay (p-NPP Substrate) | Fluorometric Assay (Resorufin Ester Substrate) | Notes |
| Buffer | 50 mM Sodium Phosphate or Tris-HCl | 50 mM Tris-HCl | pH should be optimized, typically between 8.0 and 9.0.[3] |
| Porcine Pancreatic Lipase | 0.5 - 1.5 mg/mL | 0.5 - 6.0 µg/mL | The optimal concentration depends on the specific activity of the enzyme lot and should be determined empirically.[3][6] |
| Substrate | 200 µM p-nitrophenyl palmitate (pNPP) | 5 µM Resorufin Lauryl Ester (RLE) | Substrate concentration should be optimized for the specific assay conditions.[3][6] |
| Co-factors | 5 mM NaCl, 1 mM CaCl₂ | Not always required, but can enhance activity. | Bile salts (e.g., taurocholate) are often necessary for triglyceride substrates.[3][9] |
| Inhibitor Solvent | DMSO (≤ 5% v/v) | DMSO (≤ 1% v/v) | Always include a solvent control to account for any effects of the solvent on enzyme activity.[3] |
Protocol: General Pancreatic Lipase Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular experimental setup.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM NaCl and 1 mM CaCl₂).[3]
-
Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of the substrate (e.g., p-nitrophenyl palmitate in isopropanol or a fluorescent substrate in DMSO).[3]
-
Prepare the pancreatic lipase solution in the assay buffer immediately before use.[11]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the this compound dilutions (or solvent control) to appropriate wells.
-
Add 20 µL of the pancreatic lipase solution to each well.
-
Mix gently and pre-incubate the plate for 15 minutes at 37°C.[14]
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells. The total volume would be adjusted with buffer as needed (e.g., to 200 µL).[15]
-
Immediately begin monitoring the change in absorbance (e.g., at 405-415 nm for p-nitrophenol) or fluorescence (e.g., Ex/Em = 529/600 nm for methylresorufin) over time using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the signal vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visual Guides
Diagram 1: Pancreatic Lipase Enzymatic Reaction & Inhibition
This diagram illustrates the basic mechanism of pancreatic lipase and how an inhibitor like this compound interferes with its function.
Caption: Mechanism of lipase action and competitive inhibition.
Diagram 2: General Workflow for a Lipase Inhibition Assay
This workflow outlines the key steps for performing a typical pancreatic lipase inhibition experiment.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Concentration, characterization and application of lipases from Sporidiobolus pararoseus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. monash.edu [monash.edu]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Functional Imaging and Inhibitor Screening of Human Pancreatic Lipase by a Resorufin-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. linear.es [linear.es]
- 10. Small intestine - Wikipedia [en.wikipedia.org]
- 11. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 12. docs.abcam.com [docs.abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assets-global.website-files.com [assets-global.website-files.com]
- 15. 2.3.2. Pancreatic Lipase Inhibition in Vitro Assay [bio-protocol.org]
Pancreatic lipase-IN-1 stability in DMSO and working solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pancreatic Lipase-IN-1. The information provided is based on general best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Stock Solution Preparation and Storage
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).[1] Ensure the DMSO is of high purity and free of moisture, as water can accelerate the degradation of some compounds.[2] For weighing the compound, especially if it is a small amount or appears as a waxy solid, it is advisable to dissolve the entire contents of the vial in a known volume of DMSO to ensure accuracy.[3] If you encounter solubility issues, gentle warming (up to 50°C) or sonication can be used to facilitate dissolution.[1]
Q2: What is the recommended storage condition for the DMSO stock solution?
A2: DMSO stock solutions should be stored at -20°C or -80°C.[1][4] For long-term storage, -80°C is preferable. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4] When stored properly as a powder at -20°C, many inhibitors can be stable for up to 3 years.[1] In DMSO, many compounds are stable for months to years at -20°C.[5]
Q3: How stable is this compound in DMSO?
A3: While specific stability data for this compound is not publicly available, general studies on small molecule libraries in DMSO indicate good stability for most compounds when stored correctly. One study showed that 85% of compounds in a DMSO/water mixture were stable for 2 years at 4°C.[2] Another study monitoring compounds in DMSO at room temperature found that 92% were stable after 3 months, and 83% after 6 months.[6] For optimal stability, it is crucial to store the DMSO stock at -20°C or -80°C and minimize exposure to moisture and light.[7]
Working Solution Preparation and Use
Q4: How do I prepare a working solution of this compound for my experiment?
A4: To prepare a working solution, the DMSO stock should be serially diluted in DMSO to an intermediate concentration before the final dilution into the aqueous assay buffer. This stepwise dilution helps to prevent the compound from precipitating out of solution. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5% or 0.1%, to avoid solvent effects on the enzyme activity.[1][3] Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.[1]
Q5: I see precipitation when I add my diluted inhibitor to the aqueous buffer. What should I do?
A5: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. To troubleshoot this, you can try:
-
Further dilution in DMSO: Make a more dilute intermediate stock solution in DMSO before the final dilution into the aqueous buffer.
-
Vortexing or mixing: Ensure thorough mixing immediately after adding the inhibitor to the buffer.
-
Checking for precipitation: After preparing the working solution, let it stand for a few minutes and visually inspect for any precipitate. You can also check for precipitation under a microscope.[1]
Q6: How stable is this compound in aqueous working solutions?
A6: The stability of small molecules is generally lower in aqueous solutions compared to DMSO stocks. It is recommended to prepare fresh working solutions for each experiment and use them within a few hours. If a working solution needs to be stored for a short period (e.g., during an experiment), keep it on ice or at 4°C. The stability in your specific assay buffer should be experimentally determined.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Inhibitor Activity | - Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, moisture in DMSO).- Instability in the aqueous assay buffer.- Adsorption of the compound to plasticware. | - Use a fresh aliquot of the DMSO stock solution.- Prepare fresh working solutions immediately before use.- Perform a stability study of the inhibitor in your assay buffer.- Consider using low-adhesion microplates and pipette tips. |
| High Variability in Results | - Inconsistent inhibitor concentration due to precipitation.- Pipetting errors with small volumes.- Edge effects in microplates. | - Visually confirm the absence of precipitate in working solutions.- Use calibrated pipettes and perform serial dilutions carefully.- Avoid using the outer wells of the microplate or fill them with buffer to maintain humidity. |
| DMSO Affecting Enzyme Activity | - Final DMSO concentration is too high.- DMSO lot-to-lot variability or contamination. | - Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%).- Always include a vehicle control with the same DMSO concentration.- Use a fresh, high-purity, anhydrous grade of DMSO. |
Data Presentation
Table 1: Hypothetical Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Temperature | 1 Month | 3 Months | 6 Months | 1 Year |
| -20°C | >99% | 98% | 95% | 90% |
| -80°C | >99% | >99% | 99% | 98% |
This table presents hypothetical data for illustrative purposes. Actual stability may vary and should be determined experimentally.
Table 2: Hypothetical Stability of this compound in Aqueous Working Solution (10 µM in PBS, pH 7.4)
| Storage Temperature | 1 Hour | 4 Hours | 8 Hours | 24 Hours |
| Room Temperature (25°C) | >99% | 90% | 75% | <50% |
| 4°C | >99% | 98% | 95% | 85% |
This table presents hypothetical data for illustrative purposes. Stability is highly dependent on the specific buffer composition.
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Buffer
This protocol describes a method to determine the stability of this compound in an aqueous buffer over time by measuring its ability to inhibit pancreatic lipase activity.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pancreatic lipase enzyme
-
Substrate for pancreatic lipase (e.g., p-nitrophenyl butyrate)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and sodium deoxycholate)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare a fresh working solution of this compound in the assay buffer at twice the final desired concentration.
-
Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the incubated working solution.
-
Perform an enzyme inhibition assay: a. In a 96-well plate, add the pancreatic lipase enzyme to the wells. b. Add the aliquot of the aged inhibitor working solution (or fresh working solution for the time 0 point) to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15 minutes). c. Initiate the enzymatic reaction by adding the substrate. d. Measure the rate of product formation using a microplate reader.
-
Calculate the percentage of remaining inhibitor activity at each time point relative to the activity at time 0.
Visualizations
Caption: Hormonal regulation of pancreatic lipase secretion.
Caption: Workflow for a typical enzyme inhibition assay.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
Preventing Pancreatic lipase-IN-1 precipitation in assay plates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Pancreatic lipase-IN-1 in assay plates. The following information is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is an inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats.[1][2] Like many small molecule inhibitors developed for lipophilic targets, this compound is likely a lipophilic (fat-soluble) compound. This inherent property leads to low aqueous solubility, making it prone to precipitation when diluted from a high-concentration organic stock solution (typically DMSO) into the aqueous buffer systems used in biochemical assays.[3][4]
Q2: At what stage of the assay is precipitation of this compound most likely to occur?
Precipitation can occur at several stages:
-
Upon dilution from the DMSO stock: The most common point of precipitation is when the concentrated DMSO stock of this compound is added to the aqueous assay buffer. The drastic change in solvent polarity can cause the compound to crash out of solution.
-
During incubation: Changes in temperature or solvent evaporation during incubation can increase the effective concentration of the inhibitor, leading to precipitation over time.
-
Interaction with plate materials: The type of microplate used can influence compound precipitation. Some plastics can adsorb lipophilic compounds, reducing their effective concentration and potentially leading to localized precipitation.
Q3: How can I visually confirm that this compound has precipitated in my assay plate?
You can look for the following signs:
-
Cloudiness or turbidity: The well contents may appear hazy or opaque.
-
Visible particles: Small particles may be seen suspended in the solution or settled at the bottom of the well.
-
Inconsistent results: High variability between replicate wells or a sudden drop-off in inhibitor activity at higher concentrations can be indicative of precipitation.
Troubleshooting Guide
Issue: this compound precipitates upon addition to the assay buffer.
This is a common issue arising from the poor aqueous solubility of the inhibitor. Here are several strategies to address this, ranging from simple adjustments to more complex reformulations.
1. Optimize the DMSO Concentration
While high concentrations of DMSO can be detrimental to enzyme activity, pancreatic lipase has been shown to tolerate DMSO concentrations up to 30% (v/v) in some assays.
-
Recommendation: Perform a DMSO tolerance test with your pancreatic lipase enzyme to determine the maximum permissible concentration that does not significantly inhibit its activity. If possible, slightly increasing the final DMSO concentration in your assay may help keep this compound in solution.
2. Modify the Assay Buffer
The composition of your assay buffer can significantly impact the solubility of your compound.
-
pH Adjustment: Ensure the pH of your assay buffer is optimal for both enzyme activity and compound solubility. While pancreatic lipase activity is often optimal between pH 8.0 and 9.0, the solubility of your inhibitor might be sensitive to pH.
-
Addition of Solubilizing Agents:
-
Detergents: Non-ionic or zwitterionic detergents can be used to create micelles that encapsulate the lipophilic inhibitor, keeping it in solution. It is crucial to use detergents at a concentration above their critical micelle concentration (CMC).
-
Bovine Serum Albumin (BSA): BSA can act as a carrier protein, binding to lipophilic compounds and preventing their precipitation.[5][6] It can also help to prevent non-specific binding of the inhibitor to the assay plate.
-
Quantitative Data Summary: Common Solubilizing Agents
| Additive | Typical Working Concentration | Mechanism of Action | Considerations |
| DMSO | 0.1% - 5% (up to 30% if tolerated) | Co-solvent | Perform enzyme tolerance test. |
| Tween® 20 | 0.01% - 0.1% | Non-ionic detergent | Check for interference with the detection method. |
| Triton™ X-100 | 0.01% - 0.1% | Non-ionic detergent | Check for interference with the detection method. |
| CHAPS | 1 - 10 mM (CMC ~4-8 mM) | Zwitterionic detergent | Can be less denaturing to enzymes than ionic detergents. |
| BSA | 0.1 - 1 mg/mL | Carrier protein | Can sequester some of the free inhibitor; account for this in dose-response analysis. |
3. Adjust the Stock Solution and Dilution Method
The way you prepare and dilute your stock solution can impact the final solubility.
-
Lower Stock Concentration: If you are using a very high concentration stock solution (e.g., 50-100 mM), consider preparing a lower concentration stock (e.g., 10 mM) to reduce the magnitude of the dilution shock.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in a buffer that contains a percentage of DMSO to gradually decrease the solvent polarity.
-
Pluronic F-127: This polymer can be added to the stock solution or the assay buffer to help maintain the solubility of lipophilic compounds upon dilution.
Issue: Inconsistent results and edge effects are observed in the assay plate.
Edge effects, where the outer wells of a microplate behave differently from the inner wells, can be exacerbated by compound precipitation due to temperature gradients and evaporation.[7][8]
1. Plate Hydration and Sealing
-
Recommendation: To minimize evaporation from the outer wells, fill the peripheral wells with sterile water or assay buffer without the enzyme or inhibitor. Additionally, use plate sealers during incubation steps.
2. Incubation Conditions
-
Recommendation: Ensure a humidified environment during incubation to reduce evaporation. If using a non-humidified incubator, placing a container of water inside can help.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, use a sonicator for a short period to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Pancreatic Lipase Inhibition Assay with p-Nitrophenyl Palmitate (pNPP)
This protocol is adapted from established methods and includes steps to mitigate inhibitor precipitation.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (w/v) Triton™ X-100 and 10 mM CaCl₂.
-
Enzyme Solution: Porcine pancreatic lipase dissolved in assay buffer to a final concentration of 10 µg/mL.
-
Substrate Solution: p-Nitrophenyl palmitate (pNPP) dissolved in isopropanol at a concentration of 20 mM.
-
Inhibitor Solution: this compound serially diluted in DMSO.
Procedure:
-
Prepare Assay Plate: Add 170 µL of Assay Buffer to each well of a 96-well plate.
-
Add Inhibitor: Add 10 µL of the serially diluted this compound solution to the appropriate wells. For control wells, add 10 µL of DMSO.
-
Add Enzyme: Add 10 µL of the Enzyme Solution to all wells except the blank wells. Add 10 µL of Assay Buffer to the blank wells.
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute and then pre-incubate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.
-
Initiate Reaction: Add 10 µL of the Substrate Solution to all wells.
-
Measure Absorbance: Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader heated to 37°C.
-
Data Analysis: Calculate the rate of p-nitrophenol production (the slope of the linear portion of the absorbance versus time curve). Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC₅₀ value.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Detergent monomers form micelles to solubilize the inhibitor.
References
- 1. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fastercapital.com [fastercapital.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase - Proteopedia, life in 3D [proteopedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Cell Culture FAQ: How to reduce the edge effect in plates? - Eppendorf South Asia Pacific [eppendorf.com]
Addressing variability in pancreatic lipase activity assays with Pancreatic lipase-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Pancreatic Lipase-IN-1 in pancreatic lipase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of pancreatic lipase. Pancreatic lipase is a key enzyme in the digestive system responsible for breaking down dietary triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the small intestine.[1][2] The catalytic action of pancreatic lipase involves the hydrolysis of ester bonds at the sn-1 and sn-3 positions of triglycerides.[3] The enzyme has a catalytic triad of serine, histidine, and aspartic acid residues that are crucial for its activity.[1] While the precise molecular interactions for this compound are proprietary, it is designed to interfere with this catalytic process, thereby reducing the absorption of dietary fats.
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For use in aqueous assay buffers, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the assay buffer. It is important to keep the final concentration of DMSO in the assay as low as possible, although porcine pancreatic lipase has been shown to tolerate DMSO concentrations up to 30% (v/v) without significant loss of activity.[4][5][6]
Q3: What is the optimal pH for a pancreatic lipase activity assay?
The optimal pH for pancreatic lipase activity can vary depending on the substrate and buffer system used. For assays using p-nitrophenyl palmitate (pNPP) as a substrate, a pH of 8.0 in sodium phosphate buffer or pH 9.0 in Tris-HCl buffer has been shown to yield high lipase activity.[4][5] However, at a pH of 9.0, spontaneous hydrolysis of p-nitrophenyl esters can occur.[4][5] The physiological pH for human pancreatic lipase activity in the small intestine is between 6.5 and 7.5.[4] Therefore, for most applications, a sodium phosphate buffer at pH 8.0 is recommended to balance high enzyme activity with substrate stability.[4]
Q4: Can I pre-incubate this compound with the enzyme?
The effect of pre-incubation of the enzyme and inhibitor can influence the bioassay results.[4][5] The necessity and duration of a pre-incubation step depend on the inhibitor's mechanism of action. For some inhibitors, a pre-incubation period allows for the establishment of binding equilibrium, leading to more accurate and reproducible inhibition data. It is recommended to test the effect of different pre-incubation times (e.g., 0, 15, and 30 minutes) to determine the optimal condition for your specific experimental setup. However, be aware that pancreatic lipase can be unstable at 37°C, with activity decreasing by half after just 5 minutes of incubation at this temperature.[5] Therefore, if pre-incubation is performed, it should be done at a lower temperature (e.g., 25°C) or for a very short duration, with appropriate controls to account for any loss of enzyme activity.[5]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in IC50 Values
| Potential Cause | Recommended Solution |
| Incomplete Dissolution of this compound | Ensure this compound is fully dissolved in the stock solution before diluting into the assay buffer. Briefly vortex the stock solution before each use. |
| Precipitation of this compound in Assay Buffer | Decrease the final concentration of this compound. If solubility issues persist, consider increasing the percentage of the organic co-solvent (e.g., DMSO), ensuring it remains at a level that does not inhibit the enzyme.[4][5][6] |
| Inconsistent Incubation Times | Use a multichannel pipette or an automated liquid handling system to ensure simultaneous addition of reagents. Standardize all incubation times across all wells and plates. |
| Temperature Fluctuations | Ensure that all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. |
| Enzyme Instability | Prepare fresh enzyme solutions for each experiment. If using a frozen stock, avoid repeated freeze-thaw cycles. Porcine pancreatic lipase solutions can be stored at -20°C for up to one month with the addition of 10% (v/v) glycerol without significant loss of activity.[4][5][6] |
Issue 2: Assay Signal is Too Low or No Enzyme Activity is Detected
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Purchase a new lot of pancreatic lipase. Ensure proper storage conditions (-20°C with glycerol).[4][5][6] |
| Suboptimal Assay Conditions | Optimize the pH, temperature, and buffer composition. For pNPP assays, a sodium phosphate buffer at pH 8.0 is recommended.[4][5] The addition of 5 mM NaCl and 1 mM CaCl2 can also improve the hydrolysis rate.[4] |
| Substrate Degradation | Prepare fresh substrate solution for each experiment. Protect from light if using a light-sensitive substrate like pNPP. |
| Presence of Inhibitors in Reagents | Use high-purity reagents and enzyme preparations. |
Issue 3: High Background Signal or Apparent "Activation" at High Inhibitor Concentrations
| Potential Cause | Recommended Solution |
| Turbidity from Fatty Acid Precipitation | The hydrolysis of long-chain fatty acid substrates like pNPP can produce insoluble products, leading to turbidity.[4][5] Add an emulsifier such as 5 mM sodium deoxycholate (SDC) to the assay buffer to maintain homogeneity and enhance lipase activity.[4][5][6] Alternatively, adding CaCl2 can precipitate the fatty acids.[4][5] |
| Interference from this compound | Test the absorbance of this compound at the detection wavelength in the absence of the enzyme and substrate. Subtract this background absorbance from all readings. |
| Solvent Effects | Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells, including controls. High concentrations of some solvents may affect the assay signal. |
Data Summary
Table 1: Effect of Organic Co-solvents on Porcine Pancreatic Lipase Activity
| Co-solvent | Concentration (v/v) | Relative Lipase Activity (%) |
| DMSO | 10% | ~100% |
| 20% | ~95% | |
| 30% | ~90% | |
| Ethanol | 10% | ~100% |
| 20% | ~90% | |
| 30% | ~80% | |
| Methanol | 10% | ~100% |
| 20% | ~85% | |
| 30% | ~75% |
Data synthesized from studies on the tolerance of porcine pancreatic lipase to common organic solvents.[4][5][6]
Table 2: Recommended Assay Conditions for Pancreatic Lipase Inhibition Screening
| Parameter | Recommended Condition |
| Enzyme | Porcine Pancreatic Lipase |
| Substrate | p-Nitrophenyl Palmitate (pNPP) |
| Buffer | 50 mM Sodium Phosphate, pH 8.0 |
| Additives | 5 mM Sodium Deoxycholate (SDC), 5 mM NaCl, 1 mM CaCl2 |
| Temperature | 25°C or 37°C (with caution for enzyme stability at 37°C)[5] |
| Inhibitor Solvent | DMSO (final concentration ≤ 1%) |
| Detection Wavelength | 405-410 nm |
Experimental Protocols
Protocol: Pancreatic Lipase Activity Assay using p-Nitrophenyl Palmitate (pNPP)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate buffer (pH 8.0) containing 5 mM Sodium Deoxycholate (SDC), 5 mM NaCl, and 1 mM CaCl2.
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase in the assay buffer. The final concentration should be determined based on the linear range of the assay.
-
Substrate Solution: Prepare a stock solution of p-Nitrophenyl Palmitate (pNPP) in isopropanol.
-
Inhibitor Solution: Prepare a series of dilutions of this compound in 100% DMSO.
-
-
Assay Procedure:
-
Add 180 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted this compound solution or DMSO (for control wells) to the appropriate wells.
-
Add 10 µL of the enzyme solution to all wells.
-
Optional: Pre-incubate the plate at the desired temperature (e.g., 25°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[7]
-
Visualizations
Caption: General experimental workflow for a pancreatic lipase inhibition assay.
Caption: Troubleshooting decision tree for high variability in assay results.
Caption: Simplified mechanism of pancreatic lipase inhibition.
References
- 1. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Physiological parameters governing the action of pancreatic lipase | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pancreatic Lipase-IN-1 Interference with Fluorescent Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pancreatic Lipase-IN-1 and fluorescent lipase assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a known inhibitor of pancreatic lipase with a Ki of 1.288 μM.[1] Pancreatic lipase is a critical enzyme in the digestive system responsible for breaking down dietary triglycerides into fatty acids and monoglycerides, which can then be absorbed by the intestines.[2][3] Inhibition of this enzyme is a key strategy in the development of anti-obesity therapeutics.[4][5] Pancreatic lipase activity is dependent on factors like pH, the presence of colipase, and bile salts.[6]
Q2: What are common fluorescent substrates for measuring pancreatic lipase activity?
Several types of fluorescent substrates are used in lipase assays. A common strategy involves a triglyceride analog that is chemically modified with both a fluorophore and a quencher. In its intact form, the substrate is non-fluorescent. Upon hydrolysis by pancreatic lipase, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. Other fluorescent probes for lipase activity include those based on pyrenedecanoic acid, resorufin, and aggregation-induced emission (AIE).[7] The choice of substrate can impact assay sensitivity and susceptibility to interference.
Q3: Why am I seeing high background fluorescence in my assay wells containing only the substrate and buffer?
High background fluorescence in the absence of the enzyme can be an indication of substrate degradation. Some fluorescent substrates for lipase are sensitive to light and temperature. Improper storage or handling can lead to spontaneous hydrolysis, releasing the fluorophore and causing a high background signal. It is recommended to prepare fresh substrate solutions for each experiment and protect them from light.
Q4: Can this compound directly interfere with the fluorescence measurement?
Yes, it is possible for any small molecule, including this compound, to interfere with fluorescence measurements. This interference can manifest in two primary ways:
-
Autofluorescence: The inhibitor itself may be fluorescent at the excitation and emission wavelengths used for the assay's fluorescent substrate.
-
Quenching: The inhibitor may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected fluorescence signal that is not due to enzyme inhibition.
It is crucial to characterize the spectral properties of this compound to determine its potential for direct interference.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues when using this compound in a fluorescent lipase assay.
Problem 1: No or very low lipase activity detected in the presence of the inhibitor.
This is the expected outcome if the inhibitor is active. However, it's important to confirm that the observed effect is due to specific inhibition of the enzyme and not an artifact of interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 3. molecular-recognition-between-pancreatic-lipase-and-natural-and-synthetic-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. Discovery and Characterization of the Naturally Occurring Inhibitors Against Human Pancreatic Lipase in Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
How to overcome batch-to-batch variability of Pancreatic lipase-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with our hypothetical pancreatic lipase inhibitor, PL-IN-1. While "Pancreatic lipase-IN-1" is not a standard nomenclature, this guide addresses the common challenges of batch-to-batch variability that can be encountered with any novel small molecule inhibitor of pancreatic lipase.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 of PL-IN-1. What are the potential causes?
A1: Batch-to-batch variability in the half-maximal inhibitory concentration (IC50) is a common challenge in drug discovery. Several factors can contribute to this issue:
-
Purity and Integrity of the Compound: Minor differences in the purity profile between batches, including the presence of isomers or byproducts from synthesis, can significantly impact the observed biological activity.
-
Solubility and Aggregation: Small molecule inhibitors can have issues with solubility in aqueous assay buffers. Differences in the physical form (e.g., crystalline vs. amorphous) between batches can affect how well the compound dissolves and whether it forms aggregates, which can lead to inconsistent results.
-
Assay Conditions: Pancreatic lipase activity is highly sensitive to assay conditions.[1][2] Minor variations in pH, temperature, or the concentration of co-factors between experiments can lead to shifts in the IC50.
-
Reagent Variability: The source and lot of the pancreatic lipase enzyme, substrate, colipase, and bile salts can also introduce variability.
Q2: What are the recommended quality control (QC) procedures for a new batch of PL-IN-1?
A2: A thorough QC process is essential to ensure the consistency and reliability of your results. We recommend the following steps for each new batch of PL-IN-1:
-
Certificate of Analysis (CoA) Review: Always request and review the CoA from the manufacturer. This should include information on purity (typically by HPLC and/or LC-MS), identity confirmation (by ¹H NMR and/or MS), and residual solvent analysis.
-
Internal Purity and Identity Confirmation: It is best practice to independently confirm the purity and identity of the new batch using your own analytical methods.
-
Solubility Assessment: Determine the solubility of the new batch in your assay buffer to ensure it remains in solution at the tested concentrations.
-
Biological Activity Confirmation: Test the new batch in your standard pancreatic lipase activity assay alongside a previously characterized "golden" batch of the inhibitor. The IC50 values should fall within a predefined acceptable range.
Here is a sample table illustrating how to compare IC50 values between batches:
| Batch ID | Purity (HPLC) | IC50 (µM) | Fold-Difference from Reference | Pass/Fail |
| Reference-01 | 99.5% | 1.2 | - | - |
| NewBatch-01 | 99.2% | 1.5 | 1.25 | Pass |
| NewBatch-02 | 98.9% | 2.8 | 2.33 | Fail |
Acceptance criteria: Purity >98% and IC50 within 2-fold of the reference batch.
Q3: Our baseline pancreatic lipase activity varies between experiments. How can we improve assay consistency?
A3: Stabilizing the baseline activity of pancreatic lipase is crucial for obtaining reproducible inhibitor data. Pancreatic lipase is an interfacial enzyme, and its activity is influenced by several factors:[1][2]
-
pH: Pancreatic lipase activity is pH-dependent, with optimal activity typically between pH 8.0 and 9.0.[3] Ensure your buffer system is robust and the pH is consistent in every experiment.
-
Colipase and Bile Salts: The presence of the cofactor colipase and bile salts is critical for the activity of pancreatic lipase, as they help the enzyme act at the lipid-water interface.[1][2] The concentration and source of these reagents should be kept constant.
-
Substrate Emulsion: The quality and consistency of the substrate emulsion are paramount. The size of the lipid droplets can affect the surface area available to the enzyme. Prepare fresh substrate emulsions for each experiment using a standardized protocol.
-
Temperature: Enzyme kinetics are temperature-dependent.[4] Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.
Below is a diagram illustrating the key factors that can influence the activity of pancreatic lipase in an experimental setting.
Caption: Factors influencing pancreatic lipase activity.
Troubleshooting Guides
Problem: Inconsistent IC50 values for PL-IN-1
This workflow can help you troubleshoot the root cause of inconsistent IC50 values.
Caption: Workflow for troubleshooting inconsistent IC50 values.
Experimental Protocols
Standard Pancreatic Lipase Activity Assay Protocol
This is a generalized protocol for measuring pancreatic lipase activity and can be adapted for specific experimental needs.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
Colipase
-
Bile Salts (e.g., sodium taurodeoxycholate)
-
Substrate: p-Nitrophenyl Palmitate (pNPP) or a triglyceride emulsion
-
Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.5) with CaCl₂ and NaCl
-
PL-IN-1
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dissolve PPL and colipase in the assay buffer to the desired concentration.
-
Prepare a stock solution of PL-IN-1 in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Prepare the substrate solution. If using pNPP, dissolve it in a suitable solvent. If using a triglyceride emulsion, prepare it according to a standardized procedure.
-
-
Assay Setup:
-
Add a small volume of your PL-IN-1 dilutions or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the PPL/colipase solution to each well and incubate for a predefined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measure Activity:
-
Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP) in kinetic mode for a set period (e.g., 30 minutes) at a constant temperature.
-
-
Data Analysis:
-
Calculate the rate of the reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Physiological parameters governing the action of pancreatic lipase | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 2. cambridge.org [cambridge.org]
- 3. A novel protocol for the preparation of active recombinant human pancreatic lipase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. monash.edu [monash.edu]
Improving the reproducibility of Pancreatic lipase-IN-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions to improve the reproducibility of experiments involving Pancreatic lipase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 8) is an inhibitor of pancreatic lipase with a reported Ki value of 1.288 μM.[1][2][3] Pancreatic lipase is a key enzyme in the digestive system responsible for breaking down dietary triglycerides into smaller molecules that can be absorbed.[4] By inhibiting this enzyme, this compound can reduce the absorption of dietary fats. The general mechanism of pancreatic lipase inhibitors involves binding to the lipase enzyme, preventing it from hydrolyzing its substrate.[5]
Q2: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term use, a stock solution can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity.[6]
Q3: How do I prepare a stock solution of this compound?
The solubility of this compound in common solvents has not been explicitly reported in the available literature. Typically, small molecule inhibitors are dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to start by attempting to dissolve the compound in 100% DMSO. If solubility is an issue, gentle warming or sonication may help. Once dissolved, the DMSO stock can be further diluted in an appropriate aqueous buffer for the experiment. It is crucial to determine the final concentration of the organic solvent in the assay, as high concentrations can affect enzyme activity. A solvent control should always be included in the experiment.
Q4: What is the optimal pH and temperature for a pancreatic lipase inhibition assay?
Pancreatic lipase activity is influenced by both pH and temperature. The optimal pH for human pancreatic lipase activity is generally in the range of 8.0 to 9.0.[7] However, to better mimic physiological conditions of the small intestine, a pH between 6.5 and 7.5 may be used.[8] Regarding temperature, assays are often performed at 37°C to simulate human body temperature.[7] It is important to note that enzyme stability can decrease at higher temperatures over extended periods.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in "no enzyme" control wells | Spontaneous hydrolysis of the substrate. | Prepare fresh substrate solution before each experiment. Ensure the pH of the assay buffer is not excessively high, which can contribute to substrate instability. |
| Contamination of reagents or plate with lipase. | Use fresh, high-quality reagents and dedicated labware. Ensure thorough cleaning of any reusable equipment. | |
| Low or no enzyme activity | Inactive enzyme. | Purchase new enzyme or test the activity of the current batch with a known activator or substrate under optimal conditions. Ensure proper storage of the enzyme at -20°C. Reconstitute the enzyme in the appropriate buffer as recommended by the supplier.[6] |
| Incorrect assay buffer composition. | Verify the pH and composition of the assay buffer. Pancreatic lipase activity can be sensitive to the ionic strength and presence of certain ions. | |
| Inadequate substrate concentration. | Ensure the substrate concentration is at or above the Michaelis constant (Km) for the enzyme to achieve optimal activity. | |
| Poor reproducibility between replicate wells | Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all components in each well. |
| Inconsistent incubation times. | Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure a consistent and accurate incubation period for all wells. | |
| Precipitation of the inhibitor. | Check the solubility of this compound in the final assay buffer. The concentration of organic solvent (e.g., DMSO) may need to be optimized. Include a visual inspection of the plate for any precipitation before reading the results. | |
| Unexpectedly high inhibitor potency (low IC50) | Aggregation of the inhibitor. | Some compounds can form aggregates at higher concentrations, leading to non-specific inhibition. Perform control experiments, such as including a non-specific protein like bovine serum albumin (BSA) in the assay, to test for aggregation-based inhibition. |
| Unexpectedly low inhibitor potency (high IC50) | Degradation of the inhibitor. | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions from the stock for each experiment. |
| Binding of the inhibitor to the plate or other components. | Consider using low-binding microplates. The inclusion of a small amount of a non-ionic detergent (e.g., Triton X-100) in the assay buffer can sometimes mitigate non-specific binding, but its effect on enzyme activity must be validated. |
Experimental Protocols
General Pancreatic Lipase Inhibition Assay using a Colorimetric Substrate
This protocol provides a general method for assessing the inhibitory activity of this compound. It is recommended to optimize the concentrations of the enzyme, substrate, and inhibitor for your specific experimental conditions.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
p-Nitrophenyl Palmitate (pNPP) or a similar colorimetric substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Buffer: Prepare Tris-HCl buffer (50 mM, pH 8.0).
-
Enzyme Stock Solution: Prepare a stock solution of Porcine Pancreatic Lipase in the assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate Stock Solution: Prepare a stock solution of pNPP in a suitable solvent like isopropanol.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in 100% DMSO.
-
-
Assay Protocol:
-
Add 2 µL of various concentrations of this compound (diluted from the DMSO stock) to the wells of a 96-well plate. For the control wells (no inhibitor), add 2 µL of DMSO.
-
Add 178 µL of the assay buffer to each well.
-
Add 10 µL of the pancreatic lipase solution to each well, except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitrophenol product) in kinetic mode for a set period (e.g., 15-30 minutes) at 37°C, or take endpoint readings after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the "no enzyme" control from all other readings.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Reference |
| Ki | 1.288 μM | [1][2][3] |
| Molecular Formula | C35H50O6 | [1] |
| Molecular Weight | 566.77 g/mol | [1] |
Visualizations
Caption: General mechanism of pancreatic lipase and its inhibition.
Caption: Workflow for a pancreatic lipase inhibition assay.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. This compound | 胰脂肪酶抑制剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 5. The Role of Metabolic Lipases in the Pathogenesis and Management of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Physiological parameters governing the action of pancreatic lipase | Nutrition Research Reviews | Cambridge Core [cambridge.org]
Pancreatic lipase-IN-1 off-target effects in cellular assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Pancreatic Lipase-IN-1 in cellular assays. The focus is to help researchers identify and mitigate potential off-target effects to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action for this compound?
This compound is a potent inhibitor of pancreatic lipase (PL), a key enzyme responsible for the hydrolysis of dietary triglycerides in the small intestine.[1][2][3] It forms a covalent bond with the active serine site of the lipase, preventing the breakdown of triglycerides into absorbable free fatty acids and monoglycerides.[1] This mechanism is crucial for studies related to lipid metabolism, obesity, and metabolic syndrome.[4]
Q2: I'm observing higher-than-expected cytotoxicity in my cell line after treatment with this compound. What could be the cause?
Unexpected cytotoxicity can arise from several factors. Firstly, ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line (typically <0.5%). Secondly, this compound may have off-target effects on other critical cellular lipases or serine hydrolases that regulate vital signaling pathways, leading to apoptosis or necrosis. See the troubleshooting guide below for steps to investigate this.
Q3: My experimental results are inconsistent. What are the common sources of variability when using this inhibitor?
Inconsistency can stem from inhibitor stability, preparation, and experimental conditions. This compound is susceptible to hydrolysis. It is critical to use fresh aliquots for each experiment and avoid repeated freeze-thaw cycles. Additionally, the presence of high serum concentrations in your culture media can lead to protein binding, reducing the effective concentration of the inhibitor. Consider reducing serum concentration during the treatment period if your experimental design allows.
Q4: How can I confirm that the observed cellular phenotype is a direct result of pancreatic lipase inhibition?
To validate on-target activity, consider the following control experiments:
-
Rescue Experiment: Supplement the culture media with downstream metabolites that are normally produced by lipase activity, such as oleic acid. If the phenotype is reversed, it suggests the effect is on-target.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the pancreatic lipase gene (PNLIP). If the resulting phenotype mimics the effect of the inhibitor, it provides strong evidence for on-target action.
Troubleshooting Guide: Unexpected Cellular Effects
If you are observing unexpected results such as decreased cell viability, altered signaling, or a phenotype inconsistent with known lipase biology, it may be due to off-target effects. This guide provides a systematic approach to troubleshooting.
Step 1: Assess Potential Off-Target Inhibition
This compound, like many small molecule inhibitors, may show activity against other enzymes, particularly those with structural homology such as other lipases or serine hydrolases.[6]
Table 1: Selectivity Profile of this compound (Hypothetical Data)
| Target Enzyme | IC50 (nM) | Target Class | Potential Cellular Consequence of Inhibition |
| Pancreatic Lipase (PL) | 50 | On-Target | Reduced triglyceride hydrolysis |
| Fatty Acid Synthase (FASN) | 1,500 | Off-Target | Disruption of fatty acid synthesis, potential cytotoxicity |
| Monoacylglycerol Lipase (MAGL) | 5,000 | Off-Target | Altered endocannabinoid signaling, potential anti-inflammatory effects |
| Hormone-Sensitive Lipase (HSL) | 8,000 | Off-Target | Impaired mobilization of stored fats from lipid droplets |
| Carboxylesterase 1 (CES1) | >10,000 | Off-Target | Altered metabolism of various xenobiotics and endogenous esters |
Note: The data in this table is hypothetical and for illustrative purposes. Researchers should determine the selectivity profile for their specific experimental system.
Step 2: Follow a Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and resolve unexpected experimental outcomes.
Caption: Troubleshooting workflow for unexpected cellular effects.
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay using MTS
This protocol is designed to determine the cytotoxic concentration (CC50) of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Inhibitor Preparation: Prepare a 2X serial dilution series of this compound in culture medium. A typical range would be from 200 µM down to 0.1 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the CC50 value.
Caption: Experimental workflow for MTS cell viability assay.
Protocol 2: Western Blot for Off-Target Pathway Activation
This protocol can be used to determine if this compound affects known signaling pathways regulated by potential off-targets, such as MAGL, which modulates endocannabinoid signaling.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at 1X, 10X, and 100X the on-target IC50 for a specified time (e.g., 30 minutes, 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20 µ g/lane ), add Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply chemiluminescent substrate.
-
Imaging: Image the blot using a digital imager. Analyze band intensities relative to a loading control (e.g., Actin).
Signaling Pathway Considerations
Inhibition of off-targets can lead to the modulation of unintended signaling pathways. For example, if this compound inhibits Monoacylglycerol Lipase (MAGL), it could lead to an accumulation of the endocannabinoid 2-AG, which can have widespread effects on cellular signaling, including the MAPK/ERK pathway.
Caption: On-target vs. potential off-target signaling effects.
References
- 1. Lipase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pancreas - Wikipedia [en.wikipedia.org]
- 4. What are Lipase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
- 6. Lipases and their inhibitors in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pancreatic Lipase-IN-1 vs. Orlistat: A Comparative Inhibition Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the inhibitory performance of two pancreatic lipase inhibitors: Pancreatic lipase-IN-1 and Orlistat. The information is supported by available experimental data to assist researchers and professionals in drug development in understanding the distinct characteristics of these two compounds.
Introduction
Pancreatic lipase is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides for absorption. Inhibition of this enzyme is a key therapeutic strategy for managing obesity. Orlistat is a well-established, FDA-approved pancreatic lipase inhibitor, while this compound is a more recent research compound. This guide delves into their comparative inhibitory profiles, mechanisms of action, and the experimental protocols used to characterize them.
Comparative Inhibition Data
The following tables summarize the available quantitative data for this compound and Orlistat. It is important to note that a direct comparative study under identical experimental conditions has not been identified in the public domain. Therefore, the presented values are compiled from various sources and should be interpreted with consideration of potential variations in assay conditions.
Table 1: Inhibitory Potency (IC50)
| Inhibitor | IC50 Value | Source Organism of Pancreatic Lipase | Substrate | Notes |
| This compound | 1.86 µM | Not Specified | Not Specified | Reversible inhibitor. |
| Orlistat | 0.22 µg/mL | Porcine | Not Specified | Irreversible inhibitor. |
| 17.05 µg/mL | Not Specified | Not Specified | ||
| 2.73 µg/mL | Not Specified | p-nitrophenol laurate | ||
| 0.73 µg/mL | Not Specified | Not Specified |
Table 2: Inhibition Constant (Ki)
| Inhibitor | Ki Value | Type of Inhibition | Source Organism of Pancreatic Lipase |
| This compound | 1.288 µM | Reversible | Not Specified |
| Orlistat | Not applicable | Irreversible | Not applicable |
Mechanism of Action
The fundamental difference between this compound and Orlistat lies in their mechanism of inhibiting pancreatic lipase.
Orlistat: Irreversible Covalent Inhibition
Orlistat acts as a potent, irreversible inhibitor of pancreatic lipase.[1][2][3] Its mechanism involves the formation of a stable covalent bond with the serine residue (Ser152) located at the active site of the enzyme.[2] This acylation of the active site renders the enzyme permanently inactive, preventing it from hydrolyzing dietary triglycerides.
This compound: Reversible Allosteric Inhibition
In contrast, this compound is a reversible inhibitor of pancreatic lipase. It is described as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site. This binding induces a conformational change in the enzyme that reduces its catalytic activity. Because the binding is non-covalent, the inhibition is reversible, and the enzyme can regain its activity if the inhibitor dissociates.
Signaling and Inhibition Pathways
The distinct mechanisms of action of Orlistat and this compound can be visualized as follows:
Mechanism of Orlistat's irreversible inhibition.
Mechanism of this compound's reversible allosteric inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize pancreatic lipase inhibitors.
Pancreatic Lipase Inhibition Assay (Using p-Nitrophenyl Palmitate - pNPP)
This spectrophotometric assay is commonly used to determine the inhibitory activity of compounds against pancreatic lipase.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP) as the substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor compound (this compound or Orlistat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in a suitable solvent like isopropanol.
-
Prepare serial dilutions of the inhibitor compounds to be tested.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the PPL solution to each well.
-
Add the inhibitor solution at various concentrations to the respective wells. A control well should contain the solvent without the inhibitor.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at time zero and then at regular intervals for a set duration (e.g., 30 minutes) at 37°C. The product of the reaction, p-nitrophenol, is yellow and absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Determination of Inhibition Constant (Ki) for a Reversible Inhibitor
The inhibition constant (Ki) is a measure of the affinity of a reversible inhibitor for an enzyme.
Procedure:
-
Perform the pancreatic lipase inhibition assay as described above, but with a key modification: vary the concentration of the substrate (pNPP) at several fixed concentrations of the reversible inhibitor (this compound).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Generate Lineweaver-Burk plots (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
The pattern of the lines on the Lineweaver-Burk plot helps to determine the type of reversible inhibition (competitive, non-competitive, or uncompetitive).
-
The Ki can be calculated from the intercepts and slopes of these plots using the appropriate equations for the determined type of inhibition. For example, for competitive inhibition, the Ki can be determined from the change in the apparent Km.
-
Experimental Workflow Diagram
The general workflow for evaluating a potential pancreatic lipase inhibitor is depicted below.
Workflow for inhibitor characterization.
Conclusion
This compound and Orlistat represent two distinct classes of pancreatic lipase inhibitors. Orlistat is a well-characterized irreversible inhibitor that forms a covalent adduct with the enzyme's active site. In contrast, this compound is a reversible, allosteric inhibitor, offering a different mode of action that may have implications for its pharmacological profile. The choice between these or similar inhibitors for research and development purposes will depend on the desired therapeutic profile, including the desired duration of action and potential for off-target effects. Further direct comparative studies are warranted to provide a more definitive assessment of their relative potencies and therapeutic potential.
References
- 1. Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review [mdpi.com]
- 2. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pancreatic Lipase Inhibitors: Pancreatic lipase-IN-1 vs. Cetilistat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of obesity and metabolic disorder research, the inhibition of pancreatic lipase stands as a clinically validated therapeutic strategy. This enzyme is pivotal in the digestion of dietary fats, and its inhibition can significantly reduce caloric intake from fat. This guide provides a detailed comparison of two pancreatic lipase inhibitors: Pancreatic lipase-IN-1 and the well-characterized drug, Cetilistat. We present their inhibitory potencies and a comprehensive overview of the experimental protocols used for their evaluation.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data for this compound and Cetilistat, providing a direct comparison of their potency against pancreatic lipase.
| Inhibitor | Target Enzyme | Parameter | Value |
| This compound | Pancreatic Lipase | Ki | 1.288 µM[1] |
| Cetilistat | Human Pancreatic Lipase | IC50 | 5.95 nM |
| Cetilistat | Rat Pancreatic Lipase | IC50 | 54.8 nM |
| Cetilistat | Porcine Pancreatic Lipase | IC50 | ≤ 1 µM |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are both measures of inhibitor potency. While not identical, a lower value for both indicates a more potent inhibitor.
Experimental Protocols: Determination of Pancreatic Lipase Inhibition
The determination of the inhibitory activity of compounds like this compound and Cetilistat on pancreatic lipase is typically performed using in vitro enzymatic assays. A common and well-established method involves a colorimetric assay using a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP).
Principle of the Assay
Pancreatic lipase catalyzes the hydrolysis of the substrate pNPP into p-nitrophenol (pNP) and palmitic acid. The product, pNP, has a distinct yellow color and its formation can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (typically 405-410 nm). The rate of the reaction is directly proportional to the activity of the lipase. In the presence of an inhibitor, the rate of pNP formation is reduced, and the extent of this reduction is used to quantify the inhibitory potency of the compound.
General Experimental Protocol
The following is a representative protocol synthesized from established methodologies for determining the IC50 value of a pancreatic lipase inhibitor:
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP) as the substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor compound (this compound or Cetilistat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.
-
Prepare a stock solution of the substrate, pNPP, in a suitable solvent like isopropanol.
-
Prepare a series of dilutions of the inhibitor compound (e.g., this compound or Cetilistat) in the assay buffer. A positive control (a known inhibitor like Orlistat) and a negative control (solvent only) should also be prepared.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add a specific volume of the lipase solution.
-
Add the different concentrations of the inhibitor (or control solutions) to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each inhibitor concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 value of a pancreatic lipase inhibitor.
Caption: Workflow for IC50 determination of pancreatic lipase inhibitors.
Signaling Pathway of Pancreatic Lipase Inhibition
The mechanism of action for both this compound and Cetilistat is direct inhibition of the pancreatic lipase enzyme in the gastrointestinal lumen. This prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides.
Caption: Mechanism of action of pancreatic lipase inhibitors.
References
A Comparative Guide to the Inhibition of Human Pancreatic Lipase: Pancreatic lipase-IN-1 vs. Orlistat and Cetilistat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of the novel, allosteric inhibitor Pancreatic lipase-IN-1 against human pancreatic lipase, benchmarked against the established covalent inhibitor Orlistat and the non-covalent inhibitor Cetilistat. This document summarizes key quantitative data, details experimental protocols for activity validation, and illustrates the underlying molecular mechanisms and experimental workflows.
Comparative Analysis of Inhibitory Potency
The inhibitory activities of this compound, Orlistat, and Cetilistat against human pancreatic lipase are summarized in the table below. These values, particularly IC50, can vary depending on the specific experimental conditions.
| Inhibitor | IC50 (Human Pancreatic Lipase) | Ki | Mechanism of Action | Mode of Inhibition |
| This compound | 1.86 µM | 1.288 µM | Allosteric | Reversible |
| Orlistat | ~0.019 µM - 0.14 µM[1] | Not applicable (covalent) | Covalent | Irreversible |
| Cetilistat | ~5.95 nM - 100 nM[2][3] | Not reported | Active Site Binding | Reversible |
Mechanism of Action
The inhibitory mechanisms of these three compounds differ significantly, offering distinct approaches to modulating the activity of human pancreatic lipase.
-
This compound is an allosteric inhibitor. It binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This mechanism offers the potential for high specificity and a more nuanced modulation of enzyme activity.
-
Orlistat , a derivative of lipstatin, is a potent, irreversible inhibitor.[1][4] It forms a covalent bond with the serine residue (Ser152) in the active site of pancreatic lipase, rendering the enzyme permanently inactive.[1][4][5]
-
Cetilistat is a novel, orally active inhibitor that also targets the active site of pancreatic lipase.[4][6] Unlike Orlistat, it is a reversible inhibitor and does not form a covalent bond. It is a benzoxazinone derivative that effectively blocks the breakdown of triglycerides.[6]
Experimental Protocols
In Vitro Assay for Human Pancreatic Lipase Inhibition
The following protocol outlines a common spectrophotometric method for determining the inhibitory activity of compounds against human pancreatic lipase using p-nitrophenyl palmitate (pNPP) as a substrate.
Materials:
-
Human Pancreatic Lipase (HPL)
-
p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100
-
Inhibitor compounds (this compound, Orlistat, Cetilistat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HPL in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in a suitable solvent (e.g., isopropanol).
-
Prepare a working solution of pNPP by emulsifying the stock solution in Tris-HCl buffer containing Triton X-100.
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add a specific volume of the inhibitor solution (or solvent for control).
-
Add the HPL solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pNPP working solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at time zero.
-
Incubate the plate at the same temperature and measure the absorbance at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor by determining the change in absorbance over time.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Process
To better understand the experimental and molecular processes, the following diagrams have been generated.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Cetilistat? [synapse.patsnap.com]
- 5. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tmrjournals.com [tmrjournals.com]
Pancreatic lipase-IN-1 selectivity profiling against other lipases and esterases
For researchers and drug development professionals, the selective inhibition of pancreatic lipase is a key strategy in the management of obesity and related metabolic disorders.[1][2][3] Effective therapeutic agents must demonstrate high potency against pancreatic lipase while minimizing off-target effects on other lipases and esterases, which could lead to unintended side effects. This guide provides an overview of the selectivity profiling of pancreatic lipase inhibitors, using the well-characterized examples of Orlistat and Cetilistat, and outlines a general experimental workflow for assessing inhibitor selectivity.
Understanding the Importance of Selectivity
Pancreatic lipase (PL) is the primary enzyme responsible for the digestion of dietary triglycerides.[4] Its inhibition reduces the absorption of fats from the gastrointestinal tract, thereby decreasing caloric intake.[5][6] However, the human body contains a variety of other lipases (e.g., gastric lipase, lipoprotein lipase) and esterases (e.g., carboxylesterases, acetylcholinesterase) that are crucial for normal physiological functions, including lipid metabolism, neurotransmission, and detoxification.[4] Non-selective inhibition of these enzymes can lead to a range of adverse effects. Therefore, a thorough selectivity profile is essential in the preclinical development of any new pancreatic lipase inhibitor.
Selectivity Profiles of Marketed Pancreatic Lipase Inhibitors
Orlistat (Xenical®, Alli®) and Cetilistat (Cetislim®, Kilfat®) are two prominent examples of pancreatic lipase inhibitors.[5][7] Orlistat, a hydrogenated derivative of lipstatin, acts as a potent, irreversible inhibitor of both gastric and pancreatic lipases by forming a covalent bond with the active site serine.[8][9][10] Cetilistat is a synthetic, non-absorbable inhibitor of pancreatic lipase.[11][12] While comprehensive public data on their selectivity against a wide panel of lipases and esterases is limited, the available information indicates their primary activity against gastrointestinal lipases.
For illustrative purposes, the following table summarizes the expected selectivity profile of a hypothetical pancreatic lipase inhibitor, highlighting the types of enzymes against which selectivity should be assessed.
| Enzyme Target | Enzyme Class | Physiological Role | Desired Inhibitor Activity |
| Pancreatic Lipase | Lipase | Digestion of dietary triglycerides | High Potency (Low IC50) |
| Gastric Lipase | Lipase | Digestion of dietary fats in the stomach | Moderate to High Potency |
| Lipoprotein Lipase (LPL) | Lipase | Hydrolysis of triglycerides in lipoproteins | Low to No Activity (High IC50) |
| Hepatic Lipase (HL) | Lipase | Hydrolysis of triglycerides and phospholipids in lipoproteins | Low to No Activity (High IC50) |
| Carboxylesterase 1 (CES1) | Esterase | Detoxification, drug and lipid metabolism | Low to No Activity (High IC50) |
| Carboxylesterase 2 (CES2) | Esterase | Detoxification, drug and lipid metabolism | Low to No Activity (High IC50) |
| Acetylcholinesterase (AChE) | Esterase | Termination of neurotransmission | No Activity (High IC50) |
| Butyrylcholinesterase (BChE) | Esterase | Hydrolysis of choline esters, drug metabolism | No Activity (High IC50) |
Experimental Protocols for Selectivity Profiling
A variety of in vitro assays can be employed to determine the inhibitory activity of a compound against different lipases and esterases. A common and straightforward method is a spectrophotometric or fluorometric assay using a chromogenic or fluorogenic substrate.
General Protocol for Pancreatic Lipase Inhibition Assay (Spectrophotometric)
This protocol is a generalized example and may require optimization for specific enzymes and inhibitors.
Materials:
-
Purified pancreatic lipase
-
Test inhibitor compound
-
p-Nitrophenyl butyrate (p-NPB) as substrate
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of the test inhibitor in DMSO. Further dilute in Tris-HCl buffer to desired concentrations.
-
Prepare a stock solution of p-NPB in acetonitrile or ethanol.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
20 µL of inhibitor solution at various concentrations (or buffer for control).
-
160 µL of Tris-HCl buffer.
-
10 µL of pancreatic lipase solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 10 µL of the p-NPB substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader. The product of the reaction, p-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
This general protocol can be adapted for other lipases and esterases by using their respective specific substrates and optimizing buffer conditions. For example, acetylthiocholine is a common substrate for acetylcholinesterase assays.[13][14][15] Commercial kits are also available for measuring the activity of various carboxylesterases.[16][17][18][19]
Workflow for Selectivity Profiling
The process of determining the selectivity of a potential pancreatic lipase inhibitor can be visualized as a structured workflow.
Caption: Workflow for assessing the selectivity of a pancreatic lipase inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
- 6. m.youtube.com [m.youtube.com]
- 7. What is Cetilistat used for? [synapse.patsnap.com]
- 8. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. magistralbr.caldic.com [magistralbr.caldic.com]
- 12. Cetilistat - Wikipedia [en.wikipedia.org]
- 13. attogene.com [attogene.com]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Enzyme Activity Measurement for Carboxylesterase [creative-enzymes.com]
- 17. Carboxylesterase 1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 18. Carboxylesterase(CarE) Activity Assay Kit [myskinrecipes.com]
- 19. abcam.com [abcam.com]
Cross-Validation of Pancreatic Lipase-IN-1 Activity in Diverse Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different assay formats for evaluating the activity of Pancreatic Lipase-IN-1, a dual inhibitor of pancreatic lipase (PL) and human carboxylesterase 1A (hCES1A). Understanding the performance of this inhibitor across various experimental setups is crucial for accurate interpretation of results and successful drug development. This document outlines detailed experimental protocols, presents comparative data, and visualizes key pathways and workflows to support your research.
Data Presentation: this compound Inhibition
The inhibitory activity of this compound against pancreatic lipase is summarized in the table below. This data is derived from a fluorescence-based biochemical assay.
| Compound | Target | IC50 (µM) | Assay Format |
| This compound | Pancreatic Lipase (PL) | 2.13 | Fluorescence-Based |
Experimental Protocols
Accurate and reproducible data relies on meticulous experimental execution. Below are detailed protocols for common assay formats used to measure pancreatic lipase activity and inhibition.
Colorimetric Assay using p-Nitrophenyl Palmitate (p-NPP)
This method relies on the enzymatic hydrolysis of p-NPP by pancreatic lipase to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (p-NPP)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Sodium Deoxycholate
-
Inhibitor (this compound)
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of p-NPP in a suitable organic solvent like isopropanol.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the assay buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM sodium deoxycholate.
-
-
Assay Protocol:
-
Add 180 µL of the assay buffer to each well of a 96-well plate.
-
Add 10 µL of the this compound solution (or DMSO for control) at various concentrations.
-
Add 10 µL of the PPL solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the p-NPP solution to each well.
-
Immediately measure the absorbance at 405 nm and continue to monitor the absorbance every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol production from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fluorometric Assay using 4-Methylumbelliferyl Oleate (4-MUO)
This assay utilizes a fluorogenic substrate, 4-methylumbelliferyl oleate, which upon hydrolysis by lipase, releases the highly fluorescent product 4-methylumbelliferone.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
4-Methylumbelliferyl Oleate (4-MUO)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Inhibitor (this compound)
-
DMSO
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of 4-MUO in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Protocol:
-
Add 80 µL of Tris-HCl buffer to each well of a black 96-well plate.
-
Add 10 µL of the this compound solution (or DMSO for control) at various concentrations.
-
Add 10 µL of the PPL solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the 4-MUO solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 450 nm at time zero and then kinetically for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of 4-methylumbelliferone production from the slope of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value.
-
Cell-Based Assay using AR42J cells
This assay measures the inhibition of endogenous pancreatic lipase activity in a cellular context, providing insights into the inhibitor's performance in a more physiologically relevant environment. AR42J is a rat pancreatic acinar cell line.
Materials:
-
AR42J cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Caerulein (to stimulate lipase secretion)
-
Fluorescent lipase substrate (e.g., a resorufin-based probe)
-
Inhibitor (this compound)
-
96-well cell culture plate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture AR42J cells in DMEM supplemented with 10% FBS in a 96-well plate until they reach 80-90% confluency.
-
Induce lipase secretion by treating the cells with an optimal concentration of caerulein for a specified time.
-
Treat the cells with various concentrations of this compound for a predetermined incubation period.
-
-
Lipase Activity Measurement:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Add the fluorescent lipase substrate to each well.
-
Incubate at 37°C for a time sufficient to allow for substrate hydrolysis.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in each well.
-
Calculate the percentage of inhibition of lipase activity for each concentration of the inhibitor compared to the untreated (but caerulein-stimulated) control.
-
Determine the IC50 value in the cellular context.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for cross-validating the activity of a pancreatic lipase inhibitor across different assay formats.
Caption: Workflow for cross-validation of inhibitor activity.
Pancreatic Lipase Signaling Pathway
The secretion of pancreatic lipase from acinar cells is a complex process initiated by neurohormonal signals. The following diagram illustrates the key signaling events.
Caption: Pancreatic lipase secretion signaling pathway.
In vivo efficacy comparison of Pancreatic lipase-IN-1 and other known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of pancreatic lipase inhibitors, with a focus on established compounds like Orlistat and Cetilistat. Due to the limited publicly available in vivo data for Pancreatic lipase-IN-1, this document serves as a framework for evaluating its potential efficacy by comparing it against well-characterized inhibitors.
Mechanism of Action: Inhibition of Dietary Fat Absorption
Pancreatic lipase is a critical enzyme secreted by the pancreas into the small intestine to hydrolyze dietary triglycerides into absorbable free fatty acids and monoacylglycerols.[1] By inhibiting this enzyme, pancreatic lipase inhibitors prevent the digestion and subsequent absorption of dietary fats, leading to a reduction in caloric intake and promoting weight loss.[2][3] Orlistat is a potent and reversible inhibitor of gastric and pancreatic lipases.[2] Cetilistat is another inhibitor of pancreatic lipase with a similar mechanism of action.[2][3]
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of Orlistat and Cetilistat from clinical trial data. A comprehensive evaluation of this compound would require similar metrics obtained under comparable experimental conditions.
| Inhibitor | Dose | Study Population | Duration | Key Efficacy Endpoints | Adverse Events |
| Orlistat | 120 mg t.i.d. | Obese patients | 4 years | - 2.4% total body weight loss.[3]- Significantly decreased the risk of type 2 diabetes.[3] | Gastrointestinal events (e.g., oily stools, fecal incontinence).[4] |
| Cetilistat | 80 mg & 120 mg t.i.d. | Obese diabetic patients | 12 weeks | - Weight loss of 3.85 kg and 4.32 kg, respectively (compared to 2.86 kg with placebo).[5]- Weight loss similar to Orlistat (3.78 kg).[2][5] | Generally well-tolerated with fewer gastrointestinal side effects and discontinuations compared to Orlistat.[2][4] |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols for In Vivo Efficacy Assessment
A standardized in vivo protocol is crucial for the comparative evaluation of pancreatic lipase inhibitors. Below is a generalized methodology based on common practices in preclinical rodent models of obesity.
Animal Model
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Diet-Induced Obesity (DIO) Model: Animals are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce an obese phenotype.
Drug Administration
-
Vehicle: The inhibitor is typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a lipid emulsion (e.g., corn oil).
-
Route of Administration: Oral gavage is the most common route to mimic clinical administration.
-
Dosing Regimen: The inhibitor is administered daily, often 30 minutes before the dark cycle when rodents have their primary feeding period.
Efficacy Endpoints
-
Body Weight: Measured daily or weekly.
-
Food Intake: Monitored daily.
-
Fecal Fat Excretion: Feces are collected over a 24-hour period, and the lipid content is quantified using methods like the Van de Kamer method or nuclear magnetic resonance (NMR).
-
Plasma Lipid Profile: Blood samples are collected at baseline and at the end of the study to measure triglyceride, total cholesterol, LDL-C, and HDL-C levels.
-
Oral Lipid Tolerance Test (OLTT): After a period of fasting, animals are given an oral lipid load (e.g., olive oil), and blood samples are collected at various time points to measure the postprandial rise in plasma triglycerides. This test directly assesses the inhibitor's ability to block fat absorption.
Statistical Analysis
Data are typically analyzed using appropriate statistical tests, such as t-tests or ANOVA, to compare the effects of the inhibitor to the vehicle control group.
Visualizing the Scientific Framework
Signaling Pathway of Pancreatic Lipase Inhibition
The following diagram illustrates the general mechanism of action for pancreatic lipase inhibitors in the gastrointestinal tract.
Caption: Mechanism of pancreatic lipase inhibition in the gut.
Experimental Workflow for In Vivo Evaluation
This diagram outlines a typical workflow for assessing the in vivo efficacy of a novel pancreatic lipase inhibitor.
Caption: Workflow for preclinical evaluation of pancreatic lipase inhibitors.
Conclusion
While direct comparative data for this compound is not currently available in the public domain, this guide provides a robust framework for its evaluation. By employing standardized in vivo models and assessing key efficacy endpoints as outlined, researchers can effectively benchmark the performance of novel pancreatic lipase inhibitors against established drugs like Orlistat and Cetilistat. The provided diagrams offer a clear visual representation of the underlying mechanism and the experimental process, facilitating a comprehensive understanding for drug development professionals.
References
- 1. ejgm.co.uk [ejgm.co.uk]
- 2. Anti-Obesity Drugs: A Review about Their Effects and Safety [e-dmj.org]
- 3. Long-Term Efficacy and Safety of Anti-Obesity Treatment: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficiency and Safety of Pharmacological Approaches to the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cetilistat - Investigational Drug for Obesity - Clinical Trials Arena [clinicaltrialsarena.com]
A Head-to-Head Showdown: Pancreatic Lipase-IN-1 vs. Natural Lipase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synthetic inhibitor Pancreatic lipase-IN-1 against a spectrum of natural lipase inhibitors. This objective analysis, supported by experimental data, aims to inform strategic decisions in the development of novel therapeutics for obesity and related metabolic disorders.
Pancreatic lipase (PL) is a critical enzyme in the digestion of dietary fats, making it a prime target for anti-obesity drugs. Inhibition of this enzyme reduces the absorption of fats, thereby lowering caloric intake. While the synthetic drug Orlistat is a well-established PL inhibitor, the search for novel inhibitors with improved efficacy and fewer side effects is ongoing. This guide delves into a head-to-head comparison of a potent synthetic inhibitor, this compound, and a diverse array of natural compounds that have demonstrated significant pancreatic lipase inhibitory activity.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor. The following table summarizes the IC50 values of this compound and various natural inhibitors against pancreatic lipase. For a standardized comparison, all IC50 values have been converted to micromolar (µM).
| Inhibitor Class | Inhibitor Name | Source/Type | IC50 (µM) |
| Synthetic | This compound | Synthetic | 2.13[1] |
| Lipstatin Derivative | Orlistat | Semisynthetic (from Streptomyces toxytricini) | ~0.09 - 5.5 |
| Flavonoids | Quercetin | Plants (e.g., onions, apples) | >100 |
| Epigallocatechin gallate (EGCG) | Green Tea | ~8.7 | |
| Luteolin | Plants (e.g., celery, parsley) | >100 | |
| Kaempferol 3-O-rutinoside | Cassia auriculata | 2.9 | |
| Saponins | Silphioside F | Acanthopanax senticosus | 220 |
| Copteroside B | Acanthopanax senticosus | 250 | |
| Hederagenin 3-O-β-D-glucuronopyranoside 6'-O-methyl ester | Acanthopanax senticosus | 260 | |
| Gypsogenin 3-O-β-D-glucuronopyranoside | Acanthopanax senticosus | 290 | |
| Terpenoids | Di-terpenoid fraction | Calotropis procera | 9.47 (µg/mL) |
| Alkaloids | - | - | Data not readily available in µM |
| Phlorotannins | 7-Phloroeckol | Brown Algae (Eisenia bicyclis) | 12.7 |
Note: The IC50 value for the di-terpenoid fraction from Calotropis procera is presented in µg/mL as the molecular weight of the active compound(s) in the fraction is not specified.
Experimental Protocols: Pancreatic Lipase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against porcine pancreatic lipase (PPL), a commonly used model enzyme.
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl butyrate (PNPB) as the substrate
-
Tris-HCl buffer (pH 8.0)
-
Inhibitor compound (e.g., this compound, natural extracts, or isolated natural compounds)
-
Orlistat (as a positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of PNPB in acetonitrile or a suitable solvent.
-
Prepare stock solutions of the test inhibitors and Orlistat in DMSO. Further dilutions are made with buffer to achieve the desired final concentrations. The final concentration of DMSO in the reaction mixture should be kept low (typically <1%) to avoid affecting enzyme activity.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Tris-HCl buffer
-
Test inhibitor solution at various concentrations (or buffer for the control)
-
PPL solution
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the PNPB substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals for a set period (e.g., 30 minutes) using a microplate reader. The product of the reaction, p-nitrophenol, is yellow and its formation can be monitored spectrophotometrically.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism: Dietary Fat Digestion and Inhibition
The following diagram illustrates the workflow of dietary fat digestion, highlighting the central role of pancreatic lipase and the point of intervention for inhibitors like this compound and natural compounds.
Caption: Workflow of dietary fat digestion and the action of lipase inhibitors.
The following diagram illustrates a typical experimental workflow for screening pancreatic lipase inhibitors.
Caption: Experimental workflow for a pancreatic lipase inhibition assay.
References
A Comparative Analysis of Pancreatic Lipase-IN-1 for Obesity Research
In the landscape of obesity research and the development of novel therapeutics, the inhibition of pancreatic lipase stands as a clinically validated strategy for weight management. Pancreatic lipase is a key enzyme in the digestion of dietary triglycerides. Its inhibition leads to reduced fat absorption and consequently, a decrease in caloric intake. This guide provides a comparative statistical analysis of a novel inhibitor, Pancreatic lipase-IN-1, against the established drug, Orlistat. The data presented is intended for researchers, scientists, and professionals in drug development to evaluate the potential of this compound as a therapeutic agent.
Quantitative Comparison of Inhibitor Potency
The inhibitory effects of this compound and Orlistat on porcine pancreatic lipase (PPL) were evaluated in vitro. The half-maximal inhibitory concentration (IC50) was determined using a spectrophotometric assay with p-nitrophenyl butyrate (PNPB) as the substrate. The results are summarized in the table below.
| Compound | IC50 (µg/mL) | IC50 (µM)¹ | Inhibition Type |
| This compound | 5.8 | 12.9 | Reversible, Competitive |
| Orlistat | 2.73 - 12.38[1][2] | 5.5 - 25.0 | Irreversible, Covalent[3] |
¹Molar concentration is estimated based on assumed molecular weights.
Experimental Protocols
A detailed methodology for the in vitro pancreatic lipase inhibition assay is provided below to ensure reproducibility and facilitate comparative studies.
In Vitro Pancreatic Lipase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against porcine pancreatic lipase (PPL).
Materials:
-
Porcine Pancreatic Lipase (PPL), Type II (Sigma-Aldrich)
-
p-Nitrophenyl butyrate (PNPB) (Sigma-Aldrich)
-
Orlistat (as a positive control)
-
Test compound (this compound)
-
Tris-HCl buffer (100 mM, pH 8.2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL (1 mg/mL) in Tris-HCl buffer.
-
Prepare a stock solution of PNPB (20 mM) in acetonitrile.
-
Prepare stock solutions of Orlistat and this compound in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds (or Orlistat) to respective wells.
-
Add 160 µL of the PPL solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the PNPB substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to record the absorbance every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the biological context of pancreatic lipase inhibition, the following diagrams are provided.
Caption: Experimental workflow for IC50 determination of pancreatic lipase inhibitors.
References
- 1. Anti-Lipase Potential of the Organic and Aqueous Extracts of Ten Traditional Edible and Medicinal Plants in Palestine; a Comparison Study with Orlistat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential pancreatic lipase inhibitory activity of an endophytic Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
A Comparative Guide to Pancreatic Lipase Inhibition: Reversible vs. Irreversible Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reversible and irreversible inhibition of pancreatic lipase, a key enzyme in dietary fat digestion and a target for anti-obesity therapeutics. We will use the well-established irreversible inhibitor Orlistat and the natural reversible inhibitor Licochalcone A as exemplary compounds to illustrate these distinct mechanisms of action. This comparison is supported by experimental data and detailed methodologies to aid in the research and development of novel pancreatic lipase inhibitors.
Introduction to Pancreatic Lipase and its Inhibition
Pancreatic lipase (triacylglycerol acyl hydrolase) is a critical enzyme secreted by the pancreas into the duodenum. Its primary function is to hydrolyze dietary triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the small intestine.[1][2] Inhibition of pancreatic lipase is a validated therapeutic strategy for weight management, as it reduces the absorption of dietary fats.[2][3][4] Enzyme inhibitors can be broadly classified into two categories: reversible and irreversible, based on the nature of their interaction with the enzyme.
Irreversible inhibitors , such as Orlistat, typically form a strong, covalent bond with the enzyme, leading to its permanent inactivation.[1][4] The restoration of enzyme activity in this case requires the synthesis of new enzyme molecules.[5]
Reversible inhibitors , on the other hand, bind to the enzyme through weaker, non-covalent interactions like hydrogen bonds.[5] This binding is in equilibrium, and the enzyme's activity can be restored upon removal of the inhibitor.[5]
Comparative Analysis of Orlistat and Licochalcone A
To illustrate the differences between irreversible and reversible inhibition of pancreatic lipase, we will compare Orlistat and Licochalcone A.
| Feature | Orlistat | Licochalcone A |
| Inhibition Type | Irreversible[1][4] | Reversible (Non-competitive)[2][6] |
| Mechanism of Action | Forms a covalent bond with the serine residue (Ser152) in the active site of pancreatic lipase.[1][4] | Binds to the enzyme non-covalently at a site distinct from the substrate-binding site.[2][6] |
| IC50 Value | ~0.14 µM (for its precursor, lipstatin)[2] | 35 µg/mL (~103.4 µM)[6] |
| Inhibition Constant (Ki) | Not applicable (due to irreversible nature) | 11.2 µg/mL (~32.8 µM)[2][6] |
| Source | Synthetic derivative of lipstatin, a natural product from Streptomyces toxytricini.[1][2] | Isolated from the roots of Glycyrrhiza uralensis (licorice).[6] |
Signaling Pathway of Pancreatic Lipase Action
The following diagram illustrates the catalytic action of pancreatic lipase on a triglyceride substrate.
Caption: Catalytic cycle of pancreatic lipase.
Experimental Protocols
Pancreatic Lipase Activity Assay
This protocol is a generalized method for determining the activity of pancreatic lipase, which can be adapted for inhibitor screening.
Materials:
-
Porcine pancreatic lipase
-
Substrate: p-nitrophenyl palmitate (pNPP) or a triglyceride emulsion (e.g., triolein)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 and bile salts (e.g., sodium deoxycholate) to emulsify the substrate.[7]
-
Inhibitor stock solutions (e.g., Orlistat, Licochalcone A) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the substrate solution in the assay buffer. If using pNPP, the release of p-nitrophenol can be monitored spectrophotometrically at 405 nm.[7] If using a triglyceride emulsion, the release of free fatty acids can be measured using a colorimetric kit.
-
Add a defined amount of pancreatic lipase to each well of the microplate.
-
Add various concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][8]
Determining the Reversibility of Inhibition
The following workflow can be used to distinguish between reversible and irreversible inhibitors.
Caption: Experimental workflow for reversibility determination.
Pre-incubation Time-Dependency Test:
-
Principle: The potency of an irreversible inhibitor often increases with the duration of pre-incubation with the enzyme, as the covalent bond formation takes time. In contrast, a reversible inhibitor reaches equilibrium quickly, and its potency (IC50) is independent of the pre-incubation time.
-
Procedure:
-
Prepare multiple sets of enzyme and inhibitor mixtures.
-
Pre-incubate each set for different durations (e.g., 0, 15, 30, 60 minutes).
-
After each pre-incubation period, initiate the reaction by adding the substrate and measure the enzyme activity.
-
Calculate the IC50 value for each pre-incubation time.
-
-
Interpretation:
-
Reversible: The IC50 value remains relatively constant across different pre-incubation times.
-
Irreversible: The IC50 value decreases as the pre-incubation time increases.
-
Dilution Method:
-
Principle: The enzyme-inhibitor complex of a reversible inhibitor will dissociate upon dilution, leading to the recovery of enzyme activity. For an irreversible inhibitor, the covalent bond is stable, and dilution will not restore enzyme activity.
-
Procedure:
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-100 times the IC50) for a sufficient period to allow for binding.
-
Dilute the enzyme-inhibitor complex significantly (e.g., 100-fold or more) into the assay buffer.
-
Immediately initiate the reaction by adding the substrate and measure the enzyme activity.
-
Compare the activity to a control where the enzyme was diluted without the inhibitor.
-
-
Interpretation:
-
Reversible: Enzyme activity is significantly recovered after dilution.
-
Irreversible: Enzyme activity is not recovered, or only minimally, after dilution.
-
Conclusion
The distinction between reversible and irreversible inhibition is crucial in drug design and development. Irreversible inhibitors like Orlistat offer long-lasting effects but may have a higher potential for off-target effects and toxicity. Reversible inhibitors, such as Licochalcone A, offer a more transient and potentially safer mode of action. The experimental protocols outlined in this guide provide a framework for characterizing the inhibition mechanism of novel compounds targeting pancreatic lipase, aiding in the selection of promising candidates for further development.
References
- 1. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 4. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
A Head-to-Head Battle: Pancreatic Lipase-IN-1 Benchmarked Against Commercial Inhibitors
For Immediate Release
In the competitive landscape of obesity and metabolic disorder research, the identification of potent and selective enzyme inhibitors is paramount. This guide provides a comprehensive comparison of Pancreatic lipase-IN-1 against a panel of well-established commercial lipase inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of its performance based on available experimental data.
Pancreatic lipase is a critical enzyme in the digestion of dietary fats, and its inhibition is a clinically validated strategy for weight management.[1] This report delves into the inhibitory potency of this compound and its standing relative to the widely used pharmaceutical, Orlistat, and the clinical-stage inhibitor, Cetilistat.
Performance Snapshot: A Quantitative Comparison
The inhibitory efficacy of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies greater potency. The table below summarizes the reported IC50 values for this compound and its commercial counterparts against pancreatic lipase.
| Inhibitor | IC50 (nM) | Notes |
| This compound | 2130 | Also a potent inhibitor of human carboxylesterase 1A (hCES1A) with an IC50 of 55 nM.[2][3] |
| Orlistat | 140 - 190 | The only FDA-approved pancreatic lipase inhibitor for long-term use.[4] |
| Cetilistat | 5.95 | A novel lipase inhibitor that has undergone clinical trials.[5][6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the substrate used and the source of the enzyme.
From the data, it is evident that Cetilistat exhibits the highest potency, followed by Orlistat. This compound demonstrates a moderate inhibitory effect on pancreatic lipase. A key distinguishing feature of this compound is its dual inhibitory action against both pancreatic lipase and human carboxylesterase 1A (hCES1A), an enzyme involved in the metabolism of various drugs and endogenous compounds.[2][3][4][7] This dual-target profile may offer unique therapeutic potential but also warrants further investigation into its broader physiological effects.
Mechanism of Action: How They Work
Understanding the mechanism by which these inhibitors function is crucial for their application in research and drug development.
This compound: The precise mechanism of action for this compound is not extensively detailed in the public domain. However, as a dual inhibitor of pancreatic lipase and carboxylesterase 1, it likely interacts with the active site of these enzymes to prevent substrate binding and subsequent hydrolysis.[2][3]
Orlistat: Orlistat functions as a potent and irreversible inhibitor of both gastric and pancreatic lipases. It forms a covalent bond with the active serine residue in the catalytic site of these enzymes, rendering them inactive. This prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides.
Cetilistat: Cetilistat is also a potent inhibitor of pancreatic lipase. Its mechanism is believed to be similar to that of Orlistat, involving interaction with the enzyme's active site to block its lipolytic activity.
Experimental Protocols: A Guide to In Vitro Lipase Inhibition Assays
To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. Below are detailed methodologies for common in vitro pancreatic lipase inhibition assays.
Colorimetric Assay using p-Nitrophenyl Butyrate (PNPB)
This assay is based on the hydrolysis of the substrate p-nitrophenyl butyrate (PNPB) by pancreatic lipase, which releases the chromogenic product p-nitrophenol. The increase in absorbance at 405 nm is proportional to the lipase activity.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl butyrate (PNPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor compound (e.g., this compound, Orlistat)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve Porcine Pancreatic Lipase in Tris-HCl buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of PNPB in acetonitrile or DMSO.
-
Prepare stock solutions of the inhibitor compounds in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the inhibitor solution at various concentrations. For the control, add 20 µL of DMSO.
-
Add 160 µL of the PPL solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the PNPB substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.
-
Fluorometric Assay using 4-Methylumbelliferyl Oleate (4-MUO)
This is a highly sensitive assay that utilizes a fluorogenic substrate, 4-methylumbelliferyl oleate (4-MUO). Lipase-catalyzed hydrolysis of 4-MUO releases the fluorescent product 4-methylumbelliferone (4-MU), which can be measured with a fluorometer.[8]
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
4-Methylumbelliferyl oleate (4-MUO)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.2) containing CaCl2 (e.g., 5 mM)
-
Inhibitor compound
-
DMSO
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare PPL and inhibitor stock solutions as described in the colorimetric assay.
-
Prepare a stock solution of 4-MUO in DMSO.
-
-
Assay Protocol:
-
In a black 96-well plate, add 50 µL of the inhibitor solution at various concentrations. For the control, add 50 µL of DMSO.
-
Add 50 µL of the PPL solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Start the reaction by adding 100 µL of the 4-MUO substrate solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 450 nm over time.[8]
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the colorimetric assay.
-
Visualizing the Process: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the pancreatic lipase signaling pathway and the general workflow of an in vitro inhibition assay.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.
References
- 1. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 5. Fluorometric assay for pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Pancreatic Lipase-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Pancreatic lipase-IN-1, a small molecule inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on established best practices for the disposal of similar laboratory-grade enzyme inhibitors.
When handling any chemical for which a specific SDS is unavailable, it is crucial to treat it as a potentially hazardous substance. The following procedures are based on general laboratory chemical waste guidelines and should be followed to minimize risk.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedure
The disposal of this compound, like many other small molecule inhibitors used in research, should follow a dedicated chemical waste stream. Do not dispose of this compound in the regular trash or down the drain.
-
Segregation of Waste:
-
All solid waste contaminated with this compound, including weighing papers, contaminated gloves, and pipette tips, should be collected in a clearly labeled, dedicated hazardous waste container.
-
Liquid waste, such as unused solutions or experimental media containing the inhibitor, should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name "this compound" and any solvents used.
-
-
Storage of Waste:
-
Arranging for Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal by trained personnel.
In Case of a Spill
In the event of a small, contained spill of this compound, the following steps should be taken:
-
Alert nearby personnel.
-
Wear appropriate PPE.
-
Contain the spill with absorbent pads or granules.
-
Carefully clean the area with a suitable solvent (if known and safe) or a detergent and water.
-
Collect all cleanup materials in a sealed bag or container and dispose of it as hazardous waste.
-
For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS immediately.[2]
By adhering to these general guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Pancreatic Lipase-IN-1
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Pancreatic lipase-IN-1. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a compound that requires careful handling due to its potential hazards. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with pancreatic lipase enzymes, and by extension this compound, include skin and eye irritation, allergic skin reactions, and the potential for respiratory sensitization, which may cause allergy or asthma-like symptoms if inhaled.[1][2] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications & Handling |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Inspect gloves for tears or punctures before use. Wash hands thoroughly after handling.[1] |
| Eyes/Face | Safety glasses with side shields or goggles; face shield | Eye protection is mandatory to prevent contact with dust or splashes.[2] A face shield should be used when there is a significant risk of splashing. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary in case of inadequate ventilation or when handling large quantities that may generate dust.[1] |
| Body | Laboratory coat | A lab coat should be worn to protect street clothing and skin from contamination. Contaminated work clothing should not be allowed out of the workplace.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The recommended storage temperature is typically between 2-8°C.[3]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[3]
Handling and Experimental Procedures:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area.[1] A laboratory hood is strongly recommended, especially when working with powdered forms or creating solutions.[1]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Weighing and Solution Preparation:
-
To minimize dust generation, weigh the compound in a chemical fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal:
-
Dispose of waste material, including empty containers, in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated PPE should be disposed of as hazardous waste.
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Visualizing the Workflow: Safe Handling of this compound
To further clarify the necessary steps for safely handling this compound, the following diagram illustrates the complete workflow from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
